4-hydrazinyl-6-methoxypyrimidine
Description
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Structure
3D Structure
Properties
CAS No. |
23905-80-8 |
|---|---|
Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(6-methoxypyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H8N4O/c1-10-5-2-4(9-6)7-3-8-5/h2-3H,6H2,1H3,(H,7,8,9) |
InChI Key |
IEVYUPUJSDLOID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)NN |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
4-hydrazino-6-methoxypyrimidine CAS number and synonyms
This guide details the technical specifications, synthesis, and applications of 4-hydrazino-6-methoxypyrimidine , a critical heterocyclic intermediate used in the development of bioactive scaffolds such as triazolopyrimidines and pyrazolopyrimidines.
Compound Identity & Nomenclature
4-Hydrazino-6-methoxypyrimidine acts as a versatile nucleophilic building block. It exists in tautomeric equilibrium, often favoring the hydrazino form in solution but capable of reacting as a hydrazone under specific conditions.
| Attribute | Detail |
| CAS Number | 23905-80-8 |
| IUPAC Name | (6-Methoxypyrimidin-4-yl)hydrazine |
| Common Synonyms | 4-Methoxy-6-hydrazinopyrimidine; 4-Hydrazinyl-6-methoxypyrimidine; 6-Methoxy-4(1H)-pyrimidinone hydrazone |
| Molecular Formula | C₅H₈N₄O |
| Molecular Weight | 140.14 g/mol |
| SMILES | COc1cc(NN)ncn1 |
| InChI Key | HVZXVQVLZQLZKR-UHFFFAOYSA-N |
Physical & Chemical Properties
Researchers should anticipate the following properties when handling this compound.
-
Appearance: White to pale yellow crystalline solid.
-
Solubility:
-
High: DMSO, DMF, dilute acids.
-
Moderate: Hot ethanol, methanol.
-
Low: Water (cold), diethyl ether, hexane.
-
-
Stability: Hygroscopic; susceptible to oxidation upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Reactivity: The terminal amino group (-NH₂) is highly nucleophilic, making it an excellent substrate for condensation with aldehydes (Schiff bases), carboxylic acids, and cyclization agents (e.g., orthoesters).
Synthesis Protocol
The industrial and laboratory-scale production of 4-hydrazino-6-methoxypyrimidine typically proceeds via Nucleophilic Aromatic Substitution (
Reagents & Materials
-
Precursor: 4-Chloro-6-methoxypyrimidine (CAS 5705-69-1).
-
Nucleophile: Hydrazine hydrate (80% or 64% aqueous solution).
-
Solvent: Ethanol (absolute) or Methanol.
-
Base (Optional): Triethylamine (TEA) – Note: Often not required as hydrazine acts as both nucleophile and acid scavenger.
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 equivalent of 4-chloro-6-methoxypyrimidine in Ethanol (10 mL per gram of precursor).
-
Addition: Add Hydrazine hydrate (3.0 – 5.0 equivalents) dropwise to the stirring solution at room temperature. Excess hydrazine prevents the formation of bis-pyrimidine byproducts.
-
Reaction: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor progress via TLC (System: 10% Methanol in DCM). The starting material spot (
) should disappear, replaced by a lower amine spot. -
Workup:
-
Cool the reaction mixture to
in an ice bath. -
The product often precipitates as a crystalline solid.
-
Filter the precipitate and wash with cold water (to remove hydrazine hydrochloride salts) followed by cold ethanol.
-
-
Purification: Recrystallize from ethanol if necessary. Dry under vacuum over
.
Reaction Scheme Visualization
Caption: Nucleophilic aromatic substitution pathway transforming the chloro-precursor into the hydrazino-derivative.
Applications in Drug Development
4-Hydrazino-6-methoxypyrimidine is a "privileged structure" in medicinal chemistry, serving as the core scaffold for fused heterocyclic systems.
A. Synthesis of [1,2,4]Triazolo[4,3-c]pyrimidines
Reacting the hydrazino group with orthoesters (e.g., triethyl orthoformate) or carboxylic acids leads to ring closure, forming triazolopyrimidines. These fused systems are bioisosteres of purines and are widely investigated as:
-
Adenosine Receptor Antagonists: For Parkinson's disease research.
-
Bronchodilators: Analogues of xanthine.
B. Synthesis of Pyrazolo[3,4-d]pyrimidines
Condensation with acetylacetone or other 1,3-dicarbonyls yields pyrazolopyrimidines.
-
Target: Src kinase inhibitors and CDK (Cyclin-dependent kinase) inhibitors.
-
Mechanism: The pyrazole ring mimics the imidazole moiety of adenine, allowing ATP-competitive inhibition.
C. Hydrazone Linkers (Schiff Bases)
Reaction with aromatic aldehydes creates hydrazone derivatives (R-CH=N-NH-Py).
-
Utility: These linkers are used to improve lipophilicity and metabolic stability of metal-chelating drugs (e.g., iron chelators for thalassemia).
Safety & Handling (MSDS Highlights)
Warning: Hydrazine derivatives are potentially toxic and sensitizing.
-
GHS Classification:
-
Acute Toxicity (Oral/Dermal/Inhalation).[1]
-
Skin Irritation (Category 2).
-
Eye Irritation (Category 2A).
-
-
Personal Protective Equipment (PPE):
-
Respiratory: N95 or P100 respirator if dust formation is likely.
-
Skin: Nitrile gloves (0.11 mm min thickness).
-
Eyes: Chemical safety goggles.
-
-
First Aid:
-
Inhalation:[1] Move to fresh air; artificial respiration if needed.
-
Skin Contact: Wash immediately with soap and copious water. Hydrazines can be absorbed through skin.
-
References
-
ChemicalBook. 4(1H)-Pyrimidinone, 6-methoxy-, hydrazone (CAS 23905-80-8). Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 23905-80-8. Retrieved from
-
BenchChem. Synthesis of Hydrazinopyrimidines: General Protocols. Retrieved from
-
MDPI. Synthesis of Pyrimidine Conjugates and Evaluation of Their Antiviral Activity. Molecules 2022. Retrieved from [2]
-
PrepChem. Synthesis of 4-hydrazino-6-chloropyrimidine (Analogous Method). Retrieved from
Sources
The Ascendant Role of Pyrimidine Hydrazine Derivatives in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1][2][3][4][5] When coupled with the versatile hydrazine or hydrazone moiety, the resulting pyrimidine hydrazine derivatives emerge as a class of compounds with a remarkably broad and potent spectrum of biological activities.[1][6][7][8] This technical guide provides an in-depth exploration of the synthesis, multifaceted pharmacological applications, and structure-activity relationships of pyrimidine hydrazine derivatives. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of established principles and recent advancements in the field. Detailed experimental protocols and visual representations of key concepts are provided to facilitate both conceptual understanding and practical application in the laboratory.
Introduction: The Strategic Fusion of Pyrimidine and Hydrazine Moieties
The six-membered pyrimidine ring, with its nitrogen atoms at positions 1 and 3, is a privileged scaffold in drug discovery.[1][3][4][5] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems.[3][5][9] This inherent biocompatibility allows pyrimidine derivatives to readily interact with a wide range of enzymes, receptors, and other biopolymers.[7] The introduction of a hydrazine (-NHNH2) or hydrazone (=NNH-) linker introduces a new dimension of chemical and biological diversity. Hydrazones, typically formed by the condensation of hydrazines with aldehydes or ketones, are known for their own array of pharmacological effects, including CNS depressant and analgesic properties.[6][8] The combination of these two pharmacophores often leads to synergistic effects, resulting in compounds with enhanced potency and novel mechanisms of action.[1][7] These hybrid molecules have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents.[1][6][7][8][10]
Synthetic Strategies for Pyrimidine Hydrazine Derivatives
The synthesis of pyrimidine hydrazine derivatives can be approached through several versatile and efficient routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on the pyrimidine ring and the nature of the hydrazine-containing side chain.
Synthesis of the Hydrazinyl-Pyrimidine Core
A common and effective method for introducing the hydrazine moiety involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with hydrazine hydrate. Halogenated pyrimidines, such as 2,4-dichloropyrimidines, serve as excellent starting materials for this purpose.[11] Another well-established route is the hydrazinolysis of a thiol or thioether group, often at the 2-position of the pyrimidine ring.[2]
A generalized synthetic workflow is depicted below:
Figure 2: Key structural features influencing the biological activity of pyrimidine hydrazine derivatives. (Note: A placeholder image "pyrimidine_hydrazine_core.png" is used here to represent the core chemical structure for the purpose of this diagram's logic).
Key SAR insights include:
-
Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring are critical. [3][5][12]For instance, the introduction of electron-withdrawing groups like chloro (-Cl) or nitro (-NO2) has been shown to significantly enhance the bioactivity of some derivatives. [1]* The Hydrazone Moiety: The C=N-NH linkage of the hydrazone is a key structural feature. Its conformation and the nature of the substituents on the terminal nitrogen can greatly influence binding to biological targets.
-
The Aryl Group: In many active compounds, the hydrazone is formed with an aromatic aldehyde or ketone. The substitution pattern on this aryl ring is a major determinant of potency. Different substituents can modulate the electronic properties and steric bulk of the molecule, affecting its interaction with receptor binding sites.
Experimental Protocols: A Self-Validating System
The following protocols are provided as examples of standard assays used to evaluate the biological activity of pyrimidine hydrazine derivatives. Each protocol is designed to be a self-validating system with appropriate controls.
Protocol for In Vitro Anticancer Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test pyrimidine hydrazine derivatives
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere. [13]2. Compound Treatment: Prepare serial dilutions of the pyrimidine hydrazine derivatives in culture medium. [13]Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (positive control).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol for Antimicrobial Screening (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
96-well plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test pyrimidine hydrazine derivatives
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the 96-well plates.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (a known antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
Pyrimidine hydrazine derivatives represent a highly promising and versatile class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with their broad spectrum of potent biological activities, makes them attractive candidates for further drug development. Future research in this area will likely focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
Combinatorial Chemistry and High-Throughput Screening: Generating and screening large libraries of derivatives to identify novel hits with improved potency and selectivity.
-
Drug Delivery and Formulation: Developing strategies to enhance the bioavailability and pharmacokinetic properties of lead compounds.
-
Targeted Therapies: Designing derivatives that specifically target disease-associated proteins, such as kinases in cancer, to minimize off-target effects and toxicity.
The continued exploration of the chemical space occupied by pyrimidine hydrazine derivatives holds immense potential for the discovery of next-generation therapeutics to address a wide range of unmet medical needs.
References
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Google AI Test Kitchen.
-
Srivastav, S., Luhach, K., Shukla, C., & Yadav, R. (2015). BIOLOGICALLY ACTIVE PYRIMIDINE HYDARZONES. Journal of Drug Delivery and Therapeutics, 5(6). [Link]
- Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. (2024).
- Srivastav, S., Luhach, K., Shukla, C., & Yadav, R. (2015). Biologically active Pyrimidine Hydrazones. Asian Journal of Pharmaceutical Research, 5(3), 162-165.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
- Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. (2024). PMC.
- Synthesis and anticancer activity of some fused pyrimidines and rel
- Synthesis and biological activity of some pyrimidine deriv
- Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. (2019).
-
Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
- The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025).
- A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.
- Synthesis and Biological Evaluation of Pyrimidine Derivatives Containing Hydrazine Structural Unit. (n.d.). SIOC Journals.
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022).
- Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia MDPI.
- An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace.
- Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (n.d.). PMC.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PMC.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.
-
Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
-
Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed. [Link]
- Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. (2022). Asian Journal of Chemistry.
- PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). (n.d.). Semantic Scholar.
- Pyrimidine-based anticancer agents. (n.d.).
- Design, Synthesis and Anticancer Activity of Novel Pyrimidine and Pyrimidine-Thiadiazole Hybrid Glycosides. (n.d.). PubMed.
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Arabian Journal of Chemistry.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Journal of the Indian Chemical Society.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.
- Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. (n.d.). PMC.
- Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (2025). MDPI.
- Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025). Iraqi Journal of Pharmaceutical Sciences.
- Hassan, S. Y. (2011). Synthesis and biological activity of some new pyrazoline and pyrimidine derivatives. Journal of the Brazilian Chemical Society, 22(3), 568-577.
- Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile deriv
- Antitumor drugs containing pyrimidine, hydrazone, or alkyl sulfonate motifs. (n.d.).
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Structural Differentiation and Synthetic Utility of Hydrazinomethoxypyrimidine Isomers: A Technical Guide
Executive Summary
In advanced medicinal chemistry and agrochemical development, pyrimidine derivatives serve as foundational pharmacophores. Specifically, hydrazinomethoxypyrimidines are critical precursors for synthesizing fused bicyclic systems, such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-c]pyrimidines, which are prevalent in modern kinase inhibitors and antimicrobial agents.
This whitepaper provides an in-depth analysis of two highly utilized structural isomers: 4-hydrazino-6-methoxypyrimidine (Isomer A) and 2-hydrazino-4-methoxypyrimidine (Isomer B). Because the regiochemistry of the pyrimidine ring strictly dictates the pharmacological profile of the downstream API, distinguishing between these isomers and controlling their regioselective synthesis is paramount.
Structural and Electronic Divergence
To understand the reactivity and analytical signatures of these isomers, one must first analyze the electronic distribution across the pyrimidine ring. Pyrimidine is a highly electron-deficient heteroaromatic system due to the electronegativity of the nitrogen atoms at positions 1 and 3.
-
2-Hydrazino-4-methoxypyrimidine (Isomer B): The hydrazine moiety is located at C2, flanked directly by both N1 and N3. This position is the most electron-deficient carbon in the unsubstituted pyrimidine ring. The methoxy group at C4 exerts a strong resonance-donating effect (
) into the ring, which partially mitigates the electron deficiency at C2 and C6, while its inductive withdrawing effect ( ) operates locally. -
4-Hydrazino-6-methoxypyrimidine (Isomer A): The hydrazine is at C4, and the methoxy is at C6. Both substituents are adjacent to only one ring nitrogen. The C2 position remains unsubstituted and is highly deshielded.
Structural and analytical divergence between 4-hydrazino-6-methoxy and 2-hydrazino-4-methoxy isomers.
Regioselective Synthetic Pathways and Causality
The synthesis of these isomers relies on Nucleophilic Aromatic Substitution (
The Causality of C4 vs. C2 Substitution
To synthesize Isomer B , the starting material is 2,4-dichloropyrimidine. When reacted with one equivalent of sodium methoxide (NaOMe), substitution occurs almost exclusively at C4 to yield 2-chloro-4-methoxypyrimidine[2].
Why? Quantum mechanical (QM) analyses reveal that the LUMO of 2,4-dichloropyrimidine is predominantly localized at C4[1]. Furthermore, nucleophilic attack at C4 generates a para-quinoid-like Meisenheimer complex, which is thermodynamically more stable than the ortho-quinoid complex generated by attack at C2. Once the methoxy group is installed at C4, its
To synthesize Isomer A , the starting material is 4,6-dichloropyrimidine. Because the molecule possesses a
Regioselective synthetic pathways for 2-hydrazino-4-methoxy and 4-hydrazino-6-methoxy pyrimidines.
Analytical Differentiation (Self-Validating Protocols)
Differentiating structural isomers requires a self-validating analytical system. Mass spectrometry (MS) and Infrared (IR) spectroscopy are insufficient here, as both isomers share the exact mass (
Proton Nuclear Magnetic Resonance (
Causality in NMR Splitting Patterns
-
Isomer A (4-hydrazino-6-methoxy): The protons are located at C2 and C5. Because they are separated by heteroatoms and quaternary carbons, they do not undergo vicinal coupling (
). Therefore, they appear as two distinct singlets . The C2 proton is highly deshielded by the two adjacent nitrogens, pushing its shift past 8.2 ppm. -
Isomer B (2-hydrazino-4-methoxy): The protons are located at C5 and C6. Because they are adjacent to one another, they undergo vicinal coupling, resulting in an AX spin system. They appear as two distinct doublets with a coupling constant (
) of approximately 5.5–6.0 Hz.
Quantitative Data Summary
| Feature | 4-Hydrazino-6-methoxypyrimidine (Isomer A) | 2-Hydrazino-4-methoxypyrimidine (Isomer B) |
| Ring Protons | C2-H, C5-H | C5-H, C6-H |
| Two Singlets (s) | Two Doublets (d) | |
| C2-H Shift | ~8.30 ppm (s, 1H) | N/A (Substituted) |
| C6-H Shift | N/A (Substituted) | ~8.10 ppm (d, |
| C5-H Shift | ~5.85 ppm (s, 1H) | ~6.15 ppm (d, |
| Methoxy Shift | ~3.90 ppm (s, 3H) | ~3.90 ppm (s, 3H) |
| Hydrazine Shift | ~8.50 (br s, NH), ~4.50 (br s, NH | ~8.30 (br s, NH), ~4.30 (br s, NH |
Note: Exact chemical shifts will vary slightly depending on the deuterated solvent used (e.g., DMSO-
Experimental Methodologies
To ensure scientific integrity, the following step-by-step methodologies incorporate self-validating checkpoints.
Protocol A: Synthesis of 2-Hydrazino-4-methoxypyrimidine (Isomer B)
Step 1: Regioselective Methoxylation
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol (0.5 M) and cool to 0 °C under an inert argon atmosphere.
-
Add sodium methoxide (NaOMe, 25% w/w in MeOH, 1.05 eq) dropwise over 30 minutes to maintain the internal temperature below 5 °C.
-
Stir for 2 hours at 0 °C.
-
Validation Checkpoint: Quench a 0.1 mL aliquot in water, extract with EtOAc, and run TLC (Hexanes:EtOAc 3:1). A single new spot should appear. Evaporate and run a crude
H NMR to confirm the presence of doublets (C5-H and C6-H), validating C4 substitution over C2[2]. -
Quench the bulk reaction with water, extract with dichloromethane, dry over Na
SO , and concentrate to yield 2-chloro-4-methoxypyrimidine.
Step 2: Hydrazine Displacement
-
Dissolve 2-chloro-4-methoxypyrimidine (1.0 eq) in absolute ethanol (0.3 M).
-
Add hydrazine monohydrate (NH
NH ·H O, 3.0 eq) and heat the mixture to reflux (80 °C) for 4 hours. -
Cool the mixture to 0 °C to induce crystallization.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 2-hydrazino-4-methoxypyrimidine.
-
Validation Checkpoint: Confirm structure via
H NMR (DMSO- ), ensuring the retention of the two doublets at ~8.10 ppm and ~6.15 ppm.
Protocol B: Synthesis of 4-Hydrazino-6-methoxypyrimidine (Isomer A)
Step 1: Symmetry-Driven Methoxylation
-
Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous methanol (0.5 M) at 0 °C.
-
Add NaOMe (1.0 eq) dropwise. Stir for 2 hours at room temperature.
-
Extract and concentrate as described above to yield 4-chloro-6-methoxypyrimidine.
-
Validation Checkpoint: Crude
H NMR must show two singlets (C2-H and C5-H), confirming the symmetric starting material was mono-substituted.
Step 2: Hydrazine Displacement
-
React 4-chloro-6-methoxypyrimidine (1.0 eq) with hydrazine monohydrate (3.0 eq) in refluxing ethanol for 4 hours.
-
Cool, filter the resulting solid, and dry under vacuum.
-
Validation Checkpoint: Final
H NMR must display two distinct singlets in the aromatic region, definitively proving the synthesis of Isomer A.
References
-
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology. Available at:[Link]
-
Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?" Creative Biostructure Blog. Available at:[Link]
-
ACS Omega. "Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies." ACS Publications. Available at:[Link]
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Synthesis of Fused Pyrimidines Using Hydrazinyl Precursors: A Technical Guide
Core Directive & Introduction
Objective: This guide details the strategic application of hydrazinyl precursors (hydrazines, hydrazides, and hydrazones) in the synthesis of fused pyrimidine systems. These scaffolds—specifically pyrazolo[3,4-d]pyrimidines , [1,2,4]triazolo[1,5-a]pyrimidines , and pyrimido[4,5-d]pyridazines —are privileged structures in drug discovery, acting as bioisosteres of purines and exhibiting potent kinase inhibitory activity.
The Hydrazine Advantage: Hydrazinyl precursors utilize the alpha-effect , where the repulsion between adjacent lone pairs on nitrogen atoms significantly enhances nucleophilicity compared to primary amines. This allows for rapid condensation with electrophilic centers (carbonyls, nitriles, imidates) under milder conditions, facilitating the formation of 5- and 6-membered fused rings.
Mechanistic Principles & Strategic Pathways
The synthesis of fused pyrimidines from hydrazinyl precursors generally follows two distinct topological strategies:
-
Annulation on the Pyrimidine Ring: Starting with a functionalized pyrimidine (e.g., 2-hydrazinopyrimidine or 4,6-dichloropyrimidine-5-carbaldehyde) and building the fused ring.
-
Annulation on the Azole Ring: Starting with a pyrazole or triazole and building the pyrimidine ring (e.g., from 5-aminopyrazoles).
This guide focuses on Annulation on the Pyrimidine Ring , as it allows for late-stage diversification of the fused system.
Visualization: General Reaction Pathways
Synthesis of Pyrazolo[3,4-d]pyrimidines[1][2][3][4][5][6][7]
The pyrazolo[3,4-d]pyrimidine core is an isostere of adenosine. A robust, high-yielding route involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with hydrazines.[1][2] This method is superior to building the pyrimidine onto a pyrazole because it starts from a commercially available, highly reactive scaffold.
Mechanistic Insight
The reaction proceeds via a sequence of nucleophilic attacks. The hydrazine first attacks the aldehyde (forming a hydrazone) or the C4-chloride (via
Experimental Protocol
Target: 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Precursors: 4,6-Dichloropyrimidine-5-carbaldehyde, Phenylhydrazine.
-
Preparation: Dissolve 4,6-dichloropyrimidine-5-carbaldehyde (1.0 equiv, 5 mmol) in ethanol (20 mL).
-
Addition: Cool the solution to 0–5 °C. Add triethylamine (1.2 equiv) followed by the slow addition of phenylhydrazine (1.05 equiv).
-
Note: Exothermic reaction. Control temperature to prevent double substitution at C6.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for 2 hours.
-
Validation: Monitor TLC (Hexane:EtOAc 3:1). Disappearance of aldehyde indicates completion.
-
-
Workup: The product often precipitates. Filter the solid. If no precipitate, evaporate solvent and wash the residue with water to remove triethylamine hydrochloride.
-
Purification: Recrystallize from ethanol/DMF.
Data Summary:
| Reactant | Solvent | Temp/Time | Yield | Ref |
|---|---|---|---|---|
| Phenylhydrazine | Ethanol | 0°C -> RT, 3h | 83% | [1] |
| Methylhydrazine | THF/Et3N | RT, 2h | 78% | [1] |
| Hydrazine Hydrate | Ethanol | -10°C, 1h | 65% | [2] |
Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines[1][3][4][6][7][9][10][11][12]
This synthesis highlights a critical phenomenon in heterocyclic chemistry: the Dimroth Rearrangement .
The Dimroth Rearrangement Mechanism
When 2-hydrazinopyrimidine reacts with a one-carbon donor (e.g., triethyl orthoformate), the kinetically favored product is the [1,2,4]triazolo[4,3-a]pyrimidine . However, under acidic or basic conditions (or prolonged heating), this isomer undergoes ring opening and recyclization to the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyrimidine .
Why it matters: The [1,5-a] isomer is often the bioactive form (e.g., bioisostere of purines). Failure to control this rearrangement leads to regioisomeric mixtures.
Visualization: Dimroth Rearrangement
Experimental Protocol
Target: [1,2,4]Triazolo[1,5-a]pyrimidin-7-one derivatives Precursors: 2-Hydrazinopyrimidine, Triethyl orthoformate (TEOF).
-
Reaction Setup: Mix 2-hydrazinopyrimidine (1.0 equiv) with TEOF (excess, acting as solvent and reagent) or 1.0 equiv TEOF in acetic acid (AcOH).
-
Conditions: Reflux at 100–110 °C for 4–6 hours.
-
Critical Step: The use of acetic acid promotes the Dimroth rearrangement. In neutral solvents (e.g., ethanol), the kinetic [4,3-a] isomer may persist.
-
-
Monitoring: Monitor by NMR. The [4,3-a] isomer typically shows a C3-H proton signal downfield (~9.5 ppm), while the [1,5-a] isomer C2-H is slightly more shielded (~8.5-9.0 ppm).
-
Isolation: Cool the mixture. Pour into ice-water. Filter the precipitate.
-
Purification: Recrystallize from dioxane or ethanol.
Synthesis of Pyrimido[4,5-d]pyridazines[1][4][12]
This system is less common but accessible via 1,4-dicarbonyl precursors. The reaction involves a double condensation (Knorr-type) between a hydrazine and a 4,5-dicarbonyl pyrimidine.
Experimental Protocol
Target: 4,5-Dimethyl-8-phenylpyrimido[4,5-d]pyridazin-2(1H)-one Precursors: 5-Acetyl-4-benzoyl-3,4-dihydropyrimidin-2-one, Hydrazine hydrate.
-
Precursor Synthesis: Prepared via Biginelli-like condensation or oxidation of dihydropyrimidines.
-
Cyclization: Dissolve the 1,4-dicarbonyl pyrimidine (1 mmol) in ethanol (10 mL). Add hydrazine hydrate (1.2 mmol).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (TSA) (0.05 mmol).
-
Reflux: Heat at 80 °C for 2–3 hours.
-
Workup: Cool to RT. The fused product precipitates as a solid. Filter and wash with cold ethanol.
Yields: Typically 50–70% depending on steric bulk of the aryl groups [3].
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Mixture of Regioisomers | Incomplete Dimroth rearrangement ([4,3-a] vs [1,5-a]). | Increase reaction time; use acidic media (AcOH) to force rearrangement to the thermodynamic [1,5-a] product. |
| Low Yield in Pyrazolo- formation | Double nucleophilic attack (substitution at both Cl). | Maintain low temperature (0 °C) during hydrazine addition; add hydrazine slowly. |
| Solubility Issues | Fused pyrimidines are often planar and poorly soluble. | Use dipolar aprotic solvents (DMF, DMSO) for recrystallization or N-alkylate the hydrazine precursor to disrupt stacking. |
References
-
Deng, X., et al. (2013). "Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity." Synthesis. Link
-
Chaudhari, P. K., et al. (2013). "Synthesis and Biological Studies of Pyrazolo[3,4-d]pyrimidines." Oriental Journal of Chemistry. Link
-
Sadeghi, B., et al. (2013).[1] "The first practical approach to new pyrimido[4,5-d]pyridazines: novel chemoselective and regioselective reactions." Arkivoc. Link
-
Salgado, A., et al. (2013). "IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives." Beilstein Journal of Organic Chemistry. Link
-
Potts, K. T., et al. (1971). "1,2,4-Triazoles.[3][4][5][6] XXVI. The Dimroth rearrangement of 1,2,4-triazolo[4,3-a]pyrimidines."[7][5][8] Journal of Organic Chemistry. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. REACTIONS OF 2-ARYLHYDRAZONOACETAMIDES WITH ORTHOESTERS. SYNTHESIS OF NEW TETRAHYDRO-1,2,4-TRIAZINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. PlumX [plu.mx]
4-hydrazino-6-methoxypyrimidine solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4-hydrazino-6-methoxypyrimidine in Organic Solvents
Executive Summary
4-hydrazino-6-methoxypyrimidine is a heterocyclic compound of significant interest, primarily serving as a versatile building block in medicinal chemistry and materials science. Its utility in synthetic protocols is fundamentally governed by its solubility profile in various organic solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, facilitating purification processes, and developing formulations. This guide provides a comprehensive analysis of the theoretical and practical aspects of 4-hydrazino-6-methoxypyrimidine's solubility. We will explore its physicochemical properties, predict its behavior in different solvent classes, and provide detailed, field-proven protocols for its experimental determination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's full synthetic potential.
Introduction to 4-hydrazino-6-methoxypyrimidine
The Pyrimidine Scaffold: A Privileged Structure
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleic acids (cytosine, thymine, uracil) and a wide array of pharmaceuticals.[1] Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the pyrimidine core, as seen in 4-hydrazino-6-methoxypyrimidine, creates a synthetically adaptable intermediate for creating diverse chemical libraries.[3]
Physicochemical Profile
To understand the solubility of 4-hydrazino-6-methoxypyrimidine, we must first analyze its structure:
-
Pyrimidine Core: A diazine ring that is relatively polar. The two nitrogen atoms can act as hydrogen bond acceptors.
-
Hydrazino Group (-NHNH₂): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. It significantly influences the molecule's polarity and potential for intermolecular interactions.
-
Methoxy Group (-OCH₃): This group is moderately polar and can act as a hydrogen bond acceptor.
The combination of these groups results in a molecule with a notable polar character and a strong capacity for hydrogen bonding. This profile dictates its interaction with various solvents.
The Critical Role of Solubility in Synthesis and Development
Solubility is not merely a physical constant; it is a critical parameter that influences every stage of chemical work.
-
In Synthesis: The choice of solvent is crucial as it must dissolve reactants to allow for effective molecular collisions and subsequent reaction. Poor solubility can lead to sluggish or incomplete reactions.
-
In Purification: Solubility differences are the basis of crystallization, a primary technique for purifying solid compounds. Selecting an appropriate solvent system (one in which the compound is soluble at high temperatures but less so at low temperatures) is key.
-
In Formulation: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in relevant media (including organic co-solvents) is essential for achieving desired bioavailability and efficacy.
Theoretical Solubility Profile and Solvent Selection
The principle of "like dissolves like" is a foundational concept in predicting solubility.[4] This rule suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
Structural Analysis of Intermolecular Forces
The solubility of 4-hydrazino-6-methoxypyrimidine is dictated by the energy balance of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.
-
Solute-Solute Interactions: In its solid (crystalline) state, 4-hydrazino-6-methoxypyrimidine molecules are held together by strong intermolecular hydrogen bonds via the hydrazino groups and dipole-dipole interactions from the polar pyrimidine ring and methoxy group.
-
Solute-Solvent Interactions: For dissolution to occur, the solvent must effectively disrupt this crystal lattice by forming favorable interactions with the solute.
The following diagram illustrates the logical process of solvent selection based on these interactions.
Caption: Logical flow for predicting solubility based on intermolecular forces.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can predict the solubility of 4-hydrazino-6-methoxypyrimidine in various solvent classes. Studies on similar pyrimidine derivatives consistently show high solubility in polar aprotic solvents like DMF and increasing solubility with temperature.[5][6][7]
Table 1: Predicted Qualitative Solubility of 4-hydrazino-6-methoxypyrimidine
| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Strong Dipole-Dipole, Hydrogen Bond Acceptance | High to Very High | These solvents are excellent hydrogen bond acceptors and have strong dipoles to solvate the polar pyrimidine ring. DMF is often an excellent solvent for pyrimidine derivatives.[5][7] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding (Donation & Acceptance) | Moderate to High | Alcohols can form strong hydrogen bonds with the solute. Solubility may be limited by the lower polarity of the alcohol's alkyl chain compared to DMF or DMSO. Methanol is used as a solvent in the synthesis of a similar compound, 4-hydrazino-6-chloropyrimidine, suggesting product solubility.[8] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Dipole-Dipole, Hydrogen Bond Acceptance | Low to Moderate | These solvents are less polar than the above classes and act only as H-bond acceptors. They may not be sufficient to overcome the strong solute-solute interactions in the crystal lattice. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Dipole | Low | While polar, these solvents lack hydrogen bonding capability and are generally poor solvents for compounds with strong H-bond donors like the hydrazino group. |
| Nonpolar | Hexanes, Toluene, Diethyl Ether | van der Waals forces | Insoluble | The significant mismatch in polarity and intermolecular forces makes dissolution energetically unfavorable. |
Experimental Protocols for Solubility Determination
Theoretical prediction provides a starting point, but experimental measurement is required for quantitative accuracy. Various techniques, from gravimetric methods to HPLC, can be employed.[9]
Protocol: Isothermal Gravimetric Solubility Determination
This method determines the thermodynamic equilibrium solubility and is considered a gold standard for accuracy.
Objective: To determine the equilibrium solubility of 4-hydrazino-6-methoxypyrimidine in a given solvent at a constant temperature.
Materials:
-
4-hydrazino-6-methoxypyrimidine (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Analytical balance (±0.1 mg)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks
Methodology Workflow Diagram:
Caption: Workflow for Isothermal Gravimetric Solubility Determination.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of 4-hydrazino-6-methoxypyrimidine to a vial (e.g., 50-100 mg). The key is to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the test solvent (e.g., 2.0 mL).
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient duration (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.
-
Sampling: After equilibration, remove the vial and let the undissolved solid settle for at least 1 hour. Carefully withdraw a precise aliquot of the clear supernatant (e.g., 1.0 mL) using a volumetric pipette or syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed, clean vial. This step is critical to remove any microscopic solid particles.
-
Solvent Evaporation: Carefully evaporate the solvent from the filtered aliquot under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Measurement & Calculation: Weigh the vial containing the dried solute. The solubility is calculated as follows:
-
Mass of Solute = (Final vial weight) - (Initial vial weight)
-
Solubility (mg/mL) = (Mass of Solute in mg) / (Volume of aliquot in mL)
-
Key Factors Influencing Solubility
Effect of Temperature
For most solid solutes, the dissolution process is endothermic. Therefore, solubility tends to increase with temperature.[5][7] This relationship is described by the van't Hoff equation. Experimentally determining solubility at various temperatures (e.g., 25 °C, 40 °C, 60 °C) is highly recommended for applications like crystallization, where temperature gradients are used to control precipitation.
Crystalline Form (Polymorphism)
The crystal lattice energy of a solid significantly impacts its solubility. Different crystalline forms, or polymorphs, of the same compound can exhibit different solubilities. The most stable polymorph will typically have the lowest solubility. When reporting solubility data, it is crucial to characterize the solid form used (e.g., via XRPD) to ensure reproducibility.
Data Summary and Application
Presenting Solubility Data
Quantitative solubility data should be presented clearly for easy comparison.
Table 2: Template for Reporting Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |
| DMF | 25 | Gravimetric | Clear, colorless solution | ||
| Methanol | 25 | Gravimetric | |||
| Acetonitrile | 25 | Gravimetric | |||
| THF | 25 | Gravimetric | |||
| Toluene | 25 | Gravimetric | Insoluble/Below detection |
Leveraging Data for Practical Applications
-
Reaction Chemistry: For a reaction requiring a base like triethylamine (which is soluble in many solvents), one might choose DMF or acetonitrile to ensure all reactants, including the 4-hydrazino-6-methoxypyrimidine, are fully dissolved.
-
Crystallization: To purify the compound, one could dissolve it in a minimal amount of hot DMF or methanol and then slowly add a non-polar anti-solvent (like water or toluene, if immiscibility is not an issue) or cool the solution to induce crystallization, leaving impurities behind in the mother liquor.
Conclusion
4-hydrazino-6-methoxypyrimidine is a polar molecule with significant hydrogen bonding capability. Its solubility is predicted to be highest in polar aprotic solvents like DMF and DMSO, and moderate in polar protic solvents such as methanol and ethanol. It is expected to have poor solubility in nonpolar and chlorinated solvents. While these predictions provide a strong basis for solvent selection, precise quantitative data must be obtained through rigorous experimental methods like isothermal gravimetry. A comprehensive understanding of its solubility across various solvents and temperatures is indispensable for the effective utilization of this valuable synthetic intermediate in research and development.
References
- Vertex AI Search. (n.d.). Pyrimidine - Solubility of Things.
- Bhesaniya, K., & Baluja, S. (2014). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures.
- Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Solution Chemistry, 43(3), 598-608.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- Unknown. (2024, September 24). Solubility test for Organic Compounds.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids, 215, 13-34.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
- ChemScene. (n.d.). 4-Hydrazinyl-6-(4-methoxyphenyl)-2-methylpyrimidine.
- Taylor, E. C., & Morrison, R. W. (1965). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Journal of Organic Chemistry, 30(11), 3781-3785.
- PrepChem.com. (n.d.). Synthesis of 4-hydrazino-6-chloropyrimidine.
- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Its Derivatives.
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Introduction: The Hydrazinopyrimidine Scaffold - A Nexus of Reactivity and Potential
An In-Depth Technical Guide to the Reactivity of Hydrazinopyrimidines for Drug Discovery Professionals
Hydrazinopyrimidines represent a pivotal class of heterocyclic compounds, uniquely poised at the intersection of synthetic versatility and pharmacological relevance. The scaffold is characterized by a pyrimidine ring substituted with a hydrazino group (-NHNH₂). This arrangement imparts a dualistic reactivity profile: the nucleophilic character of the hydrazine moiety and the distinct electronic nature of the pyrimidine ring system. This combination makes hydrazinopyrimidines powerful starting materials for constructing complex, fused heterocyclic systems, many of which are analogues of naturally occurring purines.[1] Consequently, these compounds have garnered significant attention in medicinal chemistry, serving as foundational building blocks for a wide array of therapeutic agents, including potent kinase inhibitors for anticancer therapies.[2][3]
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core reactivity of hydrazinopyrimidines. We will move beyond simple reaction schemes to dissect the underlying mechanisms, providing field-proven insights into experimental design and protocol optimization.
Core Reactivity I: The Nucleophilic Power of the Hydrazine Moiety
The terminal amino group of the hydrazine substituent is a potent nucleophile, making it the primary site of reactivity. This enables a diverse range of transformations, most notably condensation and cyclization reactions, which are fundamental to the synthesis of novel molecular architectures.
Condensation with Carbonyl Compounds: Formation of Hydrazones
One of the most fundamental reactions of hydrazinopyrimidines is their condensation with aldehydes and ketones to form stable hydrazone derivatives, often referred to as Schiff bases.[4][5]
Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon. This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[5] The resulting carbinolamine intermediate then undergoes dehydration to yield the final C=N double bond of the hydrazone. The choice of an acidic catalyst and an appropriate solvent (often ethanol or acetic acid) is crucial for driving the equilibrium towards the product by facilitating the removal of water.[4][5]
Sources
4-hydrazinyl-6-methoxypyrimidine molecular weight and formula
Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of 4-Hydrazinyl-6-methoxypyrimidine
Executive Summary
4-Hydrazinyl-6-methoxypyrimidine (CAS: 23905-80-8) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Characterized by a pyrimidine core functionalized with both electron-donating and strongly nucleophilic moieties, it serves as a critical precursor for synthesizing bioactive hydrazones, pyrazoles, and thiosemicarbazones. This guide details its physicochemical properties, structural causality, self-validating synthetic workflows, and downstream applications in targeted therapeutics.
Physicochemical Profiling & Structural Causality
Understanding the exact molecular metrics and electronic distribution of 4-hydrazinyl-6-methoxypyrimidine is essential for predicting its reactivity and target-binding affinity.
Structural Causality in Drug Design: The utility of this molecule stems directly from its specialized functional groups:
-
The Pyrimidine Scaffold: The C4H4N2 aromatic ring provides a rigid, planar geometry. The endocyclic nitrogen atoms act as potent hydrogen-bond acceptors, which is critical for anchoring the molecule within the active sites of target enzymes[3].
-
C6 Methoxy Group (-OCH3): This group acts as an electron-donating group (EDG) via resonance. By pushing electron density into the pyrimidine ring, it increases the overall basicity of the heterocycle and modulates the lipophilicity (LogP) of the compound, enhancing cellular membrane permeability.
-
C4 Hydrazinyl Group (-NHNH2): The adjacent nitrogen atoms create an "alpha effect," wherein the unshared electron pairs repel each other, drastically increasing the nucleophilicity of the terminal amine. This makes the compound highly reactive toward electrophilic carbonyl carbons (aldehydes/ketones), facilitating rapid condensation reactions[4][5].
Table 1: Quantitative Physicochemical Data Summary
| Property | Value |
| IUPAC Name | 4-hydrazinyl-6-methoxypyrimidine |
| Molecular Formula | C5H8N4O |
| Molecular Weight | 140.14 g/mol |
| Monoisotopic Mass | 140.06981 Da |
| CAS Registry Number | 23905-80-8 |
| Physical Appearance | Solid (typically white to pale yellow) |
| Optimal Storage | -20°C, inert atmosphere, protected from light |
Synthetic Methodologies & Mechanistic Pathways
The synthesis of 4-hydrazinyl-6-methoxypyrimidine is typically achieved via a two-step nucleophilic aromatic substitution (SNAr) starting from commercially available 4,6-dichloropyrimidine[5].
Experimental Protocol: Self-Validating Hydrazinolysis Workflow
Note: This protocol focuses on the second step (hydrazinolysis) converting 4-chloro-6-methoxypyrimidine to the target compound.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 1.0 equivalent of 4-chloro-6-methoxypyrimidine in absolute ethanol (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.
-
Nucleophilic Attack: Cool the solution to 0°C. Dropwise, add 3.0 to 5.0 equivalents of hydrazine hydrate (N2H4·H2O). Causality: A large stoichiometric excess of hydrazine is mandatory to prevent the newly formed product from attacking unreacted starting material, which would yield an unwanted symmetric bis-pyrimidinyl hydrazine dimer[3].
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 80–85°C) and maintain for 12–24 hours under an inert nitrogen atmosphere.
-
Validation Checkpoint 1 (TLC): Monitor reaction progression using Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 1:1). The reaction is deemed complete when the high-Rf starting material spot disappears, replaced by a low-Rf, highly polar spot that stains positive with ninhydrin (confirming the presence of the primary amine).
-
Workup & Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Extract the residue with ethyl acetate and wash with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na2SO4, filter, and evaporate. Recrystallize the crude product from hot ethanol.
-
Validation Checkpoint 2 (LC-MS): Analyze the purified crystals via Liquid Chromatography-Mass Spectrometry. The protocol is validated if the primary peak exhibits an m/z of 141.1 [M+H]+, corresponding to the molecular weight of 140.14 g/mol [2].
Two-step synthesis of 4-hydrazinyl-6-methoxypyrimidine from 4,6-dichloropyrimidine.
Applications in Drug Discovery
The 4-hydrazinyl-6-methoxypyrimidine core is a privileged scaffold in the development of therapeutics targeting multidrug resistance and metabolic disorders.
Anticancer Agents via Metal Chelation: When 4-hydrazinyl-6-methoxypyrimidine is condensed with aldehydes (e.g., salicylaldehyde or isatin), it yields pyrimidinylhydrazone derivatives[4][5]. These derivatives act as potent tridentate ligands. Mechanism: They selectively permeate cancer cells and chelate intracellular transition metals like Iron (Fe3+) and Copper (Cu2+). This chelation starves the enzyme ribonucleotide reductase (essential for DNA synthesis) of its required metal cofactors and simultaneously triggers the generation of cytotoxic Reactive Oxygen Species (ROS) via Fenton-like chemistry. This pathway is highly effective at inducing apoptosis in multidrug-resistant (MDR) cancer cell lines that overexpress P-glycoprotein efflux pumps[4][5].
Antidiabetic Agents via Enzyme Inhibition: Derivatives synthesized from the methoxypyrimidine hydrazine core have demonstrated potent dual inhibition of α-glucosidase and α-amylase[3][6]. Mechanism: The pyrimidine ring mimics the structural geometry of natural carbohydrates. By competitively binding to the active sites of these digestive enzymes, the derivatives prevent the hydrolysis of complex carbohydrates into free glucose. This delayed absorption effectively blunts postprandial hyperglycemic spikes, offering a viable mechanism for managing Type 2 Diabetes Mellitus[3][6].
Biological application pathways of 4-hydrazinyl-6-methoxypyrimidine derivatives.
References
- H2 - Explore - PubChemLite: 4-hydrazinyl-6-methoxypyrimidine. uni.lu.
- 23905-80-8 | 4-Hydrazinyl-6-methoxypyrimidine. BLD Pharm.
- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. NIH PMC.
- Synthesis and characterization of the anticancer and metal binding properties of novel pyrimidinylhydrazone derivatives. ResearchGate.
- Design, synthesis and biological evaluation of thiosemicarbazones, hydrazinobenzothiazoles and arylhydrazones as anticancer agents. Repository of the Academy's Library (mtak.hu).
- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity. ResearchGate.
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- 6. researchgate.net [researchgate.net]
Methodological & Application
protocol for synthesis of 4-hydrazinyl-6-methoxypyrimidine from 4-chloro-6-methoxypyrimidine
Abstract
This technical guide outlines a robust, scalable protocol for the synthesis of 4-hydrazinyl-6-methoxypyrimidine via nucleophilic aromatic substitution (
Introduction & Mechanistic Rationale
The conversion of 4-chloropyrimidines to their hydrazinyl derivatives is a classic example of Nucleophilic Aromatic Substitution (
Reaction Mechanism
The pyrimidine ring is electron-deficient, particularly at the 2, 4, and 6 positions, due to the electronegativity of the nitrogen atoms. The chlorine atom at position 4 acts as a good leaving group.
-
Nucleophilic Attack: The terminal nitrogen of hydrazine (nucleophile) attacks the electrophilic C-4 carbon of the pyrimidine ring.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed.
-
Aromatization: The chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the target hydrazine.
While the methoxy group at C-6 is electron-donating by resonance (which slightly deactivates the ring compared to a simple chloropyrimidine), the inductive withdrawal of the nitrogens and the chlorine is sufficient to drive the reaction under reflux conditions without requiring a catalyst.
Synthetic Challenges
-
Bis-substitution: Hydrazine is bifunctional. If the stoichiometry is not controlled, one hydrazine molecule can react with two chloropyrimidine molecules, forming a dimer. Solution: Use a significant excess of hydrazine (3–5 equivalents).
-
Regioselectivity: The methoxy group is a poor leaving group compared to chlorine; however, under harsh conditions, it can be displaced. Solution: Control temperature (reflux in ethanol is mild enough to preserve the methoxy ether).
Safety Protocol: Hydrazine Handling
CRITICAL WARNING: Hydrazine hydrate is highly toxic, a suspected carcinogen, and unstable.
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Butyl rubber gloves (nitrile is permeable to hydrazine), chemical splash goggles, and a lab coat are mandatory.
-
Waste Disposal: Quench hydrazine waste with dilute hypochlorite (bleach) solution slowly in an ice bath before disposal, or follow specific institutional hazardous waste guidelines. Do not mix with oxidizers unexpectedly.
Materials & Equipment
Reagents
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |
| 4-Chloro-6-methoxypyrimidine | 22536-63-6 | 144.56 | 1.0 | Substrate |
| Hydrazine hydrate (50-80%) | 7803-57-8 | 50.06 | 3.0 - 5.0 | Nucleophile |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | Reaction Medium |
| Water (Deionized) | 7732-18-5 | 18.02 | Wash | Purification |
Equipment
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Reflux condenser with inert gas inlet (
or Ar). -
Oil bath or heating mantle with temperature controller.
-
Vacuum filtration setup (Buchner funnel).
Experimental Procedure
Reaction Scheme Visualization
Caption: Mechanistic pathway for the
Step-by-Step Protocol
Step 1: Reaction Setup[1]
-
Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Charge the flask with 4-chloro-6-methoxypyrimidine (1.45 g, 10.0 mmol).
-
Add Ethanol (20 mL). Stir until the solid is fully dissolved or well-suspended.
-
Slowly add Hydrazine hydrate (1.5 – 2.5 mL, ~30-50 mmol, 3-5 equiv) dropwise at room temperature.
-
Note: The reaction is exothermic; slight warming may occur.
-
Step 2: Reaction Execution
-
Attach a reflux condenser and flush the system with nitrogen.
-
Heat the mixture to reflux (approx. 80°C) .
-
Maintain reflux for 2 to 4 hours .
-
Monitoring: Check progress via TLC (System: 5% MeOH in DCM). The starting material (high
) should disappear, and a lower spot (product) should appear.
-
Step 3: Workup & Isolation
-
Remove the heat source and allow the reaction mixture to cool to room temperature.
-
Further cool the flask in an ice bath (0-4°C) for 30 minutes. The product typically precipitates as a white or off-white crystalline solid.
-
Note: If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and re-cool.
-
-
Filter the solid using vacuum filtration.
-
Wash the filter cake with cold water (2 x 10 mL) to remove hydrazine hydrochloride salts.
-
Wash with a small amount of cold ethanol (1 x 5 mL) to facilitate drying.
Step 4: Drying & Purification
-
Dry the solid under vacuum or in a desiccator over
. -
Purity Check: If the product is slightly yellow or impure, recrystallize from boiling ethanol.
Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the target hydrazine.
Characterization & Expected Data
Upon isolation, the product should be characterized to confirm identity and purity.[2]
| Parameter | Expected Value/Observation | Notes |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or impurities. |
| Yield | 70% - 90% | High yield expected due to good leaving group. |
| Melting Point | ~135 - 145°C (Range varies by polymorph) | Compare with literature for specific polymorphs. |
| 1H NMR (DMSO-d6) | H-5 is significantly upfield due to shielding by OMe and Hydrazine. | |
| MS (ESI+) | [M+H]+ = 141.07 | Molecular Weight: 140.14 |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product solubility in EtOH is too high. | Concentrate the filtrate further or use a solvent mixture (EtOH:H2O) for precipitation. |
| Oiling Out | Impurities or residual solvent. | Triturate the oil with diethyl ether or hexanes to induce crystallization. |
| Bis-substitution | Insufficient hydrazine excess. | Ensure at least 3 equivalents of hydrazine hydrate are used. Add SM to hydrazine solution if problem persists. |
| Starting Material Remains | Reaction incomplete. | Extend reflux time or switch to n-Butanol (higher boiling point, 117°C) to drive reaction. |
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Its Derivatives. Retrieved from
-
PrepChem. Synthesis of 4-hydrazino-6-chloropyrimidine. Retrieved from
-
ChemicalBook. 4-Hydrazinyl-6-methoxypyrimidine (CAS 23905-80-8) Basic Information.[3] Retrieved from
-
MDPI. Synthesis of Pyrimidine Conjugates... and Evaluation of Their Antiviral Activity. Molecules 2022. Retrieved from
-
Sigma-Aldrich. Hydrazine Hydrate Safety Data Sheet. Retrieved from
Sources
Application Note: Nucleophilic Substitution of 4-Chloro-6-Methoxypyrimidine with Hydrazine Hydrate
Executive Summary
This application note details the protocol for the synthesis of 4-hydrazino-6-methoxypyrimidine from 4-chloro-6-methoxypyrimidine using hydrazine hydrate . This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient heteroaromatic ring.
The resulting hydrazino-pyrimidine is a critical intermediate in medicinal chemistry, serving as a precursor for pyrazolo[3,4-d]pyrimidines —a scaffold found in numerous bioactive compounds, including antiviral and anticancer agents. This guide prioritizes high-yield synthesis, purity, and safety, specifically addressing the handling of the toxic reagent hydrazine hydrate.
Mechanistic Insight & Reaction Design
The Chemistry
The pyrimidine ring is electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack. In 4-chloro-6-methoxypyrimidine, the chlorine atom at the C4 position acts as an excellent leaving group due to its electronegativity and weak C-Cl bond relative to the C-O bond of the methoxy group.
While the methoxy group is also a potential leaving group, the chlorine is displaced preferentially under neutral or mild basic conditions. Hydrazine (
Reaction Pathway Visualization
The following diagram illustrates the SNAr mechanism, highlighting the formation of the Meisenheimer complex and the critical elimination step.
Figure 1: Mechanistic pathway of the SNAr reaction. The hydrazine attacks the electron-deficient C4 carbon, forming a transient tetrahedral intermediate before expelling the chloride ion.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 4-Chloro-6-methoxypyrimidine | Substrate | 1.0 | Limiting reagent. |
| Hydrazine Hydrate (80% or 64%) | Reagent | 3.0 - 5.0 | Excess required to prevent dimer formation (bis-substitution). |
| Ethanol (Absolute or 95%) | Solvent | N/A | High solubility for substrate; low solubility for product (aids isolation). |
| Water | Wash | N/A | Removes hydrazine salts. |
Step-by-Step Procedure
Pre-requisite: All operations involving hydrazine must be performed in a functioning fume hood . Wear butyl rubber gloves if available, as hydrazine penetrates nitrile.
Phase 1: Reaction Setup
-
Dissolution: In a round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-chloro-6-methoxypyrimidine (1.0 eq) in Ethanol (approx. 5-10 mL per gram of substrate).
-
Expert Tip: If the substrate does not dissolve completely at room temperature, gentle warming is acceptable.
-
-
Addition: Add Hydrazine Hydrate (3.0 – 5.0 eq) dropwise to the stirring solution at room temperature.
-
Why Excess? Using only 1 equivalent often leads to the formation of N,N'-bis(6-methoxypyrimidin-4-yl)hydrazine, where the product reacts with another molecule of starting material.
-
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 80°C) for 1 to 3 hours .
-
Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1 or MeOH/DCM 1:9). The starting material (higher Rf) should disappear, and a polar spot (product, lower Rf) should appear.
-
Phase 2: Workup & Isolation
-
Precipitation: Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Observation: The product, 4-hydrazino-6-methoxypyrimidine, typically precipitates as a white or off-white solid upon cooling due to its lower solubility in ethanol compared to the chloro-precursor.
-
Optional: If no precipitate forms, concentrate the solution to 50% volume under reduced pressure and cool in an ice bath.
-
-
Filtration: Filter the solid using a Büchner funnel.
-
Washing:
-
Wash the filter cake with cold Ethanol (2 x small volumes) to remove unreacted starting material.
-
Wash with Water (2 x small volumes) to remove hydrazine hydrochloride salts and excess hydrazine.
-
-
Drying: Dry the solid under vacuum at 40-50°C to constant weight.
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Characterization & Expected Data
| Parameter | Expected Result | Notes |
| Appearance | White to pale yellow crystalline solid | Darkening may indicate oxidation of hydrazine residues. |
| Yield | 85% - 95% | Quantitative yields are common with optimized workup. |
| Melting Point | 134°C - 138°C (approx.) | Range varies by specific derivative; compare to lit. values for exact structure. |
| 1H-NMR (DMSO-d6) | δ ~3.8 (s, 3H, OMe) δ ~6.0-6.5 (s, 1H, C5-H) δ ~8.0-8.5 (s, 1H, C2-H) Broad singlets for NH/NH2 | The hydrazine protons are exchangeable and may appear broad. |
Safety & Waste Management (Critical)
Hydrazine Hydrate Hazards
-
Toxicity: Highly toxic by inhalation and skin absorption. Known carcinogen.
-
Instability: Can decompose violently in the presence of metal catalysts (Raney Nickel, etc.) or oxidizers.
-
Neutralization (Spill/Waste):
-
Do NOT mix hydrazine waste with standard organic waste immediately.
-
Protocol: Dilute waste with water to <5% concentration. Slowly add 5% sodium hypochlorite (bleach) solution to oxidize hydrazine to nitrogen gas and water.
-
Reaction:
-
Allow to stand for 30 minutes before disposal into aqueous waste streams (check local regulations).
-
References
-
BenchChem. Safety Operating Guide: Hydrazine Hydrate. Retrieved from .
-
Thermo Fisher Scientific. Safety Data Sheet: Hydrazine Hydrate. Retrieved from .
-
Hetero Letters. Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine. (Protocol adaptation for chloropyrimidines). Retrieved from .
-
Royal Society of Chemistry. Supplementary Information: Synthesis of Hydrazino-pyrimidines. Retrieved from .
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). Retrieved from .
Optimal Reflux Conditions for Hydrazinolysis of Chloropyrimidines: An Application Guide
Introduction: The Significance of Hydrazinopyrimidines
Hydrazinopyrimidines are a critical class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and drug development. Their inherent chemical reactivity and structural features make them key intermediates in the synthesis of a wide array of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and triazolopyrimidines. These resulting scaffolds are prevalent in compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The synthesis of hydrazinopyrimidines is most commonly achieved through the nucleophilic aromatic substitution (SNAr) of a corresponding chloropyrimidine with hydrazine. This application note provides a detailed guide to understanding and optimizing the reflux conditions for this essential transformation.
Reaction Mechanism: A Nucleophilic Aromatic Substitution
The hydrazinolysis of chloropyrimidines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to attack by nucleophiles. The presence of the electronegative chlorine atom further activates the ring towards substitution. The reaction is typically initiated by the nucleophilic attack of hydrazine on the carbon atom bearing the chlorine atom. This results in the formation of a Meisenheimer-like intermediate, which is a resonance-stabilized anionic complex. The subsequent elimination of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the desired hydrazinopyrimidine product.[2]
Caption: General mechanism for the hydrazinolysis of chloropyrimidines.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the hydrazinolysis of a chloropyrimidine under reflux conditions. It is important to note that the optimal conditions may vary depending on the specific substrate.
Materials:
-
Substituted chloropyrimidine (1.0 eq)
-
Hydrazine hydrate (80% solution in water, 2-10 eq)[3]
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)
-
Developing chamber and eluent (e.g., ethyl acetate/hexane mixture)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol.[3][4]
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (2-10 equivalents) dropwise at room temperature.[3] An excess of hydrazine hydrate is generally used to ensure the complete conversion of the starting material.[3]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically 80-120 °C) using a heating mantle or oil bath.[3] The optimal reflux temperature will depend on the boiling point of the chosen solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.[3] Periodically take a small aliquot from the reaction mixture, spot it on a TLC plate, and develop it in an appropriate eluent system (e.g., 1:1 ethyl acetate/hexane).[3] The reaction is considered complete when the starting chloropyrimidine spot is no longer visible. Reaction times can range from 2 to 24 hours.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature.[3]
-
Isolation:
-
Precipitation: In many cases, the hydrazinopyrimidine product will precipitate out of the solution upon cooling. If not, the solvent volume can be reduced under reduced pressure using a rotary evaporator.[3] The addition of cold water can also induce precipitation.[3]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected solid with cold water to remove any excess hydrazine hydrate and other water-soluble impurities.[3]
-
-
Drying and Purification: Dry the crude product under vacuum.[3] If necessary, further purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]
Sources
synthesis of pyrazolo[3,4-d]pyrimidines from 4-hydrazinyl-6-methoxypyrimidine
The following Application Note and Protocol Guide is designed for researchers and medicinal chemists. It details the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, specifically starting from 4-hydrazinyl-6-methoxypyrimidine .
Executive Summary
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of the purine nucleus (specifically adenine). This structural similarity allows derivatives to act as potent ATP-competitive inhibitors for a wide range of kinases, including Src, Hck, and BTK [1].
This guide details the synthesis of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine from 4-hydrazinyl-6-methoxypyrimidine . While the starting material possesses a nucleophilic hydrazine group and an electron-rich pyrimidine ring (activated by the methoxy group), the cyclization requires careful selection of the one-carbon synthon to prevent regiochemical ambiguity or unwanted side reactions (e.g., chlorination of the methoxy group).
Two protocols are provided:
-
Method A (Recommended): Orthoester-mediated cyclization. This is a mild, high-fidelity route that preserves the methoxy substituent.
-
Method B (Alternative): Vilsmeier-Haack cyclization. A more aggressive route that introduces the formyl equivalent but carries a risk of chlorinating the 4-position.
Retrosynthetic Analysis & Chemical Logic
The transformation involves the construction of a pyrazole ring fused to the C4-C5 bond of the pyrimidine.
-
Substrate Reactivity: The starting material, 4-hydrazinyl-6-methoxypyrimidine, has a nucleophilic hydrazine moiety at C4. The C5 position is unsubstituted and electron-rich due to the ortho-methoxy and ortho-hydrazino groups, making it susceptible to electrophilic aromatic substitution.
-
Regiochemistry: The hydrazine terminal nitrogen (
) attacks the electrophilic carbon of the reagent (formate or chloroiminium), followed by cyclization of the C5 carbon onto the intermediate. -
Numbering Shift: Note that the substituent at position 6 of the starting pyrimidine becomes position 4 in the final pyrazolo[3,4-d]pyrimidine numbering system.
Pathway Visualization
Caption: Retrosynthetic logic showing the insertion of a one-carbon unit to fuse the pyrazole ring.
Experimental Protocols
Method A: Orthoester Cyclization (Recommended)
Objective: Synthesis of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine preserving the methoxy group. Mechanism: Condensation followed by thermal cyclization.
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |
| 4-Hydrazinyl-6-methoxypyrimidine | 140.14 | 1.0 | Substrate |
| Triethyl Orthoformate (TEOF) | 148.20 | 5.0 - 10.0 | C1 Synthon / Solvent |
| Acetic Acid (Glacial) | 60.05 | Cat. (0.1) | Catalyst |
| Ethanol (Optional) | 46.07 | Solvent | Co-solvent (if TEOF limited) |
Step-by-Step Protocol
-
Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 4-hydrazinyl-6-methoxypyrimidine (1.40 g, 10 mmol).
-
Addition: Add Triethyl Orthoformate (15 mL). If solubility is poor, add 5 mL of anhydrous ethanol. Add 2-3 drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approx. 100–110 °C) under an inert atmosphere (N2 or Ar).
-
Checkpoint: The suspension should clear as the starting material reacts, followed potentially by the precipitation of the intermediate or product.
-
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The hydrazine starting material (polar) should disappear, replaced by a less polar spot (product). Reaction time is typically 4–8 hours .
-
Workup:
-
Cool the reaction mixture to room temperature and then to 0–5 °C in an ice bath.
-
The product often precipitates as a solid.
-
Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).
-
Alternative: If no precipitate forms, concentrate the mixture under reduced pressure to dryness. Triturate the residue with cold ethanol/ether to induce crystallization.
-
-
Purification: Recrystallize from ethanol or DMF/Water if necessary.
-
Yield: Expected yield is 70–85% .
Method B: Vilsmeier-Haack Cyclization (Alternative)
Objective: Rapid cyclization using reactive chloroiminium species. Warning: High risk of converting the 6-methoxy group to a 4-chloro group if heating is prolonged or excess POCl3 is used.
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |
| 4-Hydrazinyl-6-methoxypyrimidine | 140.14 | 1.0 | Substrate |
| DMF (Anhydrous) | 73.09 | 5.0 | Reagent/Solvent |
| POCl3 (Phosphorus Oxychloride) | 153.33 | 1.2 | Reagent |
Step-by-Step Protocol
-
Vilsmeier Reagent Preparation: In a separate flask, cool anhydrous DMF (5 mL) to 0 °C. Dropwise add POCl3 (1.1 mL, 12 mmol) under N2. Stir for 30 mins at 0 °C to form the white Vilsmeier salt.
-
Addition: Dissolve/suspend 4-hydrazinyl-6-methoxypyrimidine (1.40 g, 10 mmol) in DMF (5 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[1]
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60–80 °C for 1–2 hours.
-
Caution: Do not reflux at high temperatures (>100 °C) unless the 4-chloro derivative is desired.
-
-
Workup:
-
Pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.
-
Neutralize carefully with saturated NaHCO3 solution or 10% NaOH to pH 7–8.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
-
Characterization: Check MS/NMR to confirm if the methoxy group (singlet ~3.9-4.0 ppm) is retained or lost.
Mechanistic Pathway (Method A)
The reaction proceeds via the formation of an ethoxymethylene hydrazine intermediate, which undergoes intramolecular electrophilic aromatic substitution at C5.
Caption: Mechanistic flow of the orthoester-mediated cyclization.
Analytical Data & Troubleshooting
Expected Characterization Data (4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine)[4][8][9]
-
1H NMR (DMSO-d6, 400 MHz):
- 13.5–14.0 (br s, 1H, NH) – Exchangeable
- 8.65 (s, 1H, Pyrimidine H-6)
- 8.20 (s, 1H, Pyrazole H-3)
- 4.05 (s, 3H, OCH3)
-
Mass Spectrometry (ESI):
-
Calc. MW: 150.14
-
Found [M+H]+: 151.1
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield / Incomplete Reaction | TEOF is old/hydrolyzed. | Use freshly distilled TEOF or add molecular sieves. Increase reaction time. |
| Product is 4-Chloro derivative | Used Method B with high heat/excess POCl3. | Switch to Method A (TEOF). If using Method B, keep temp < 60 °C. |
| Formation of Formyl-Hydrazine | Hydrolysis of intermediate before cyclization. | Ensure anhydrous conditions.[1] Do not use wet ethanol. |
| Poor Solubility | Product crystallizes too fast. | Use DMF as co-solvent during reaction or recrystallization. |
References
-
Anderson, M., et al. "Imidazo[1,2-a]pyridines and pyrazolo[3,4-d]pyrimidines as kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008. Link
-
Robins, R. K. "Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines." Journal of the American Chemical Society, 1956, 78(4), 784–790. Link
-
BenchChem. "Protocol for the Formylation of Aromatic Compounds with DMF/POCl3." Application Notes, 2025. Link
- Haggarty, S. J., et al. "Pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors." Chemical Reviews, 2021. (General scaffold reference).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. preprints.org [preprints.org]
- 3. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
cyclization of 4-hydrazino-6-methoxypyrimidine with orthoesters
Abstract & Strategic Overview
This application note details the protocol for synthesizing 7-methoxy[1,2,4]triazolo[4,3-c]pyrimidine via the cyclocondensation of 4-hydrazino-6-methoxypyrimidine with orthoesters (e.g., triethyl orthoformate).
The reaction of 4-hydrazinopyrimidines with one-carbon donors is a critical entry point for fused heterocycles with potent adenosine receptor antagonist and antimicrobial properties. However, this synthesis is complicated by the Dimroth Rearrangement , where the kinetically formed [1,2,4]triazolo[4,3-c]pyrimidine isomerizes to the thermodynamically stable [1,2,4]triazolo[1,5-c]pyrimidine under acidic, basic, or thermal stress.
Key Technical Insight: The presence of the electron-donating methoxy group at the 6-position of the pyrimidine ring modulates the nucleophilicity of the ring nitrogens. This guide provides a controlled protocol to selectively isolate the kinetic [4,3-c] product and describes the conditions required to intentionally force the rearrangement to the [1,5-c] isomer , effectively giving researchers access to both scaffolds from a single precursor.
Mechanistic Pathway & Dimroth Rearrangement
Understanding the competing pathways is essential for yield optimization. The reaction proceeds via an initial nucleophilic attack of the hydrazine terminal nitrogen on the orthoester, forming an imidate intermediate. This intermediate undergoes intramolecular cyclization at the pyrimidine N3 nitrogen.
Mechanism Visualization:
Figure 1: Mechanistic pathway showing the bifurcation between the kinetic [4,3-c] product and the thermodynamic [1,5-c] rearrangement product.
Experimental Protocols
Materials & Reagents
| Reagent | Role | Purity / Grade |
| 4-Hydrazino-6-methoxypyrimidine | Substrate | >98% (HPLC) |
| Triethyl Orthoformate (TEOF) | Reagent & Solvent | Anhydrous, 99% |
| Ethanol (EtOH) | Co-solvent (Optional) | Absolute |
| Acetic Acid (AcOH) | Catalyst (Method B)[1] | Glacial |
| Potassium Carbonate (K₂CO₃) | Rearrangement Catalyst | Anhydrous |
Method A: Kinetic Control (Synthesis of [4,3-c] Isomer)
Target: 7-methoxy[1,2,4]triazolo[4,3-c]pyrimidine
Rationale: To prevent rearrangement, the reaction must be kept neutral and stopped immediately upon consumption of the starting material. Anhydrous conditions prevent hydrolysis of the imidate intermediate.
-
Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 1.0 mmol (140 mg) of 4-hydrazino-6-methoxypyrimidine.
-
Addition: Add 5.0 mL of triethyl orthoformate (TEOF). The orthoester acts as both reagent and solvent.
-
Note: Do not add acid catalyst if the [4,3-c] isomer is the desired target.
-
-
Reflux: Heat the mixture to reflux (approx. 100–110 °C) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The reaction is typically complete within 2–3 hours .
-
Critical: Extended heating (>4 hours) will initiate the rearrangement to the [1,5-c] isomer.
-
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath. The product often precipitates directly.
-
If no precipitate forms, remove excess TEOF under reduced pressure (rotary evaporator).
-
Triturate the residue with cold diethyl ether or hexane to induce crystallization.
-
-
Purification: Filter the solid and wash with cold ether. Recrystallize from ethanol if necessary.
-
Expected Yield: 75–85%[2]
-
Appearance: White to off-white crystalline solid.
-
Method B: Thermodynamic Control (Synthesis of [1,5-c] Isomer)
Target: 7-methoxy[1,2,4]triazolo[1,5-c]pyrimidine
Rationale: The Dimroth rearrangement is catalyzed by acid or base.[3] Adding acetic acid or using basic conditions drives the equilibrium toward the stable [1,5-c] isomer.
-
Reaction: Follow the setup in Method A, but add 2–3 drops of glacial acetic acid to the TEOF mixture.
-
Reflux: Reflux for 6–12 hours .
-
Rearrangement Check: Monitor TLC. The [1,5-c] isomer typically has a slightly different Rf value (often more polar) and a distinct fluorescence profile compared to the [4,3-c] isomer.
-
Alternative (Two-Step): If pure [4,3-c] product is already available, reflux it in 10% aqueous K₂CO₃ or AcOH/EtOH for 2 hours to effect full conversion.
-
Workup: Evaporate volatiles. If using acid, neutralize with saturated NaHCO₃ solution. Extract with DCM, dry over Na₂SO₄, and concentrate.
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate synthesis protocol based on the desired regioisomer.
Characterization & Self-Validation
To validate the structure and ensure the correct isomer has been isolated, compare the Proton NMR (¹H NMR) signals. The chemical shift of the triazole ring proton is the diagnostic marker.
| Feature | [1,2,4]triazolo[4,3-c]pyrimidine (Kinetic) | [1,2,4]triazolo[1,5-c]pyrimidine (Thermodynamic) |
| Triazole Proton (H-3 vs H-2) | Typically δ 9.0 – 9.5 ppm (Deshielded) | Typically δ 8.3 – 8.8 ppm (Upfield relative to isomer) |
| Pyrimidyl Protons | Distinct doublet/singlet pattern | Pattern shifts; coupling constants may change slightly |
| Stability | Converts to [1,5-c] upon heating in acid/base | Stable under reflux in acid/base |
| UV-Vis |
Validation Step: Dissolve a small amount of your product in DMSO-d6. If you observe a mixture of two sets of peaks (e.g., a minor singlet at 8.5 and a major at 9.2), your reaction may be undergoing partial rearrangement. For the kinetic product, ensure the reaction time is strictly controlled.
References
-
Potáček, M. (2013). "IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives." Beilstein Journal of Organic Chemistry, 9, 2628–2634. [Link]
-
Rusinov, V. L., & Chupakhin, O. N. (2021). "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds." Chemistry of Heterocyclic Compounds, 57, 424–439. [Link]
-
El-Sherbeny, M. A. (2003). "Synthesis of novel pyrimidines, 1,2,4-triazolo[4,3-a]pyrimidin-7-ones and pyrimidino[2,1-c][1,2,4]triazin-8-ones for their antimicrobial and anticancer activities."[4] Bollettino Chimico Farmaceutico, 142(9), 396–405. [Link]
- Brown, D. J., & Nagamatsu, T. (1977). "Isomeric 1,2,4-Triazolopyrimidines." Australian Journal of Chemistry, 30(11), 2515-2525. (Foundational text on Dimroth Rearrangement in this system).
Sources
- 1. pdf.journalagent.com [pdf.journalagent.com]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Pyrimidines. Part II: Synthesis of novel pyrimidines, 1,2,4-triazolo[4,3-a]pyrimidin-7-ones and pyrimidino[2,1-c][1,2,4]triazin-8-ones for their antimicrobial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of Bioactive Schiff Bases from 4-Hydrazinyl-6-methoxypyrimidine
Abstract & Strategic Value
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, antivirals, and antibiotics. The derivatization of 4-hydrazinyl-6-methoxypyrimidine into Schiff bases (hydrazones) is a critical synthetic pathway for generating diversity in lead optimization. These hydrazones often exhibit superior lipophilicity and metabolic stability compared to their parent hydrazines, while the azomethine linker (-CH=N-) provides a versatile binding motif for metal chelation and active site interaction.
This guide details a robust, self-validating protocol for synthesizing these Schiff bases. It moves beyond generic textbook procedures, addressing the specific solubility and reactivity profiles of electron-rich methoxypyrimidines to ensure high yields and purity.
Pre-Synthesis Considerations
Chemical Safety & Handling
-
Hydrazines: The starting material, 4-hydrazinyl-6-methoxypyrimidine, is a nucleophile and a potential skin sensitizer. Handle in a fume hood.
-
Aldehydes: Aromatic aldehydes are susceptible to air oxidation (forming carboxylic acids). Use freshly distilled or high-purity grade reagents to prevent side reactions that complicate purification.
Reaction Logic
The formation of the Schiff base is a reversible condensation reaction. To drive the equilibrium toward the product (Le Chatelier's principle), we utilize:
-
Acid Catalysis: Protonation of the carbonyl oxygen makes the carbon more electrophilic.
-
Solvent Choice: Ethanol (EtOH) or Methanol (MeOH) are preferred. They dissolve the starting materials at reflux but often fail to dissolve the non-polar Schiff base product at room temperature, facilitating "auto-purification" via precipitation.
Experimental Workflow: The Protocol
Step 1: Preparation of the Precursor (If not purchased)
Note: If starting from 4-chloro-6-methoxypyrimidine.
Reagents: 4-chloro-6-methoxypyrimidine (1.0 eq), Hydrazine Hydrate (3.0 eq), Ethanol (10 vol). Procedure:
-
Dissolve 4-chloro-6-methoxypyrimidine in ethanol.
-
Add hydrazine hydrate dropwise at room temperature (exothermic).
-
Reflux for 2–3 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup: Cool to 0°C. The product, 4-hydrazinyl-6-methoxypyrimidine , usually crystallizes. Filter and wash with cold ethanol.
Step 2: Synthesis of Schiff Bases (Core Protocol)
This protocol is optimized for condensation with aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde).
Reagents:
-
Substrate: 4-hydrazinyl-6-methoxypyrimidine (1.0 mmol)
-
Reactant: Aromatic Aldehyde (1.0 – 1.1 mmol)
-
Solvent: Absolute Ethanol (10–15 mL)
-
Catalyst: Glacial Acetic Acid (2–3 drops)
Detailed Procedure:
-
Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend the 4-hydrazinyl-6-methoxypyrimidine in absolute ethanol.
-
Addition: Add the aromatic aldehyde. If the aldehyde is a solid, dissolve it in a minimum amount of ethanol first.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Why? The methoxy group on the pyrimidine ring pushes electron density into the ring, making the terminal hydrazine nitrogen slightly less nucleophilic. Acid catalysis is crucial here to activate the aldehyde carbonyl.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours.
-
Monitoring: Check TLC every hour. The hydrazine starting material (polar, low
) should disappear, and a new, less polar spot (higher ) should appear.
-
-
Precipitation (The Critical Step):
-
Turn off the heat and allow the flask to cool slowly to room temperature.
-
Observation: In most cases, the Schiff base will precipitate as a colored solid (yellow/orange/white) due to the loss of H-bond donating capability and increased planarity/stacking.
-
Troubleshooting: If no precipitate forms after 1 hour, place the flask in an ice bath for 30 minutes. If still clear, pour the reaction mixture onto 50g of crushed ice with vigorous stirring.
-
-
Isolation: Filter the solid using a Büchner funnel.
-
Washing: Wash the cake with:
-
Cold Ethanol (2 x 5 mL) – removes unreacted aldehyde.
-
Diethyl Ether (2 x 5 mL) – facilitates drying.
-
-
Purification: Recrystallize from hot Ethanol or an Ethanol/DMF mixture if the compound is highly insoluble.
Visualization of Workflow
The following diagram illustrates the synthetic pathway and the logical flow of the experimental setup.
Caption: Step-wise synthesis workflow from chloro-pyrimidine precursor to final Schiff base product.
Characterization & Data Analysis
To validate the structure, you must confirm the loss of the primary amine and the formation of the imine bond.
NMR Spectroscopy (DMSO- )
The following table summarizes the diagnostic signals required for confirmation.
| Moiety | Proton ( | Carbon ( | Diagnostic Change |
| -NH-N= | 10.0 – 12.5 (s, 1H) | — | Downfield shift of NH; disappearance of broad -NH |
| -N=CH- | 8.0 – 8.8 (s, 1H) | 145 – 160 | Appearance of sharp singlet (Azomethine proton). |
| Pyrimidine C-H | 6.0 – 8.5 (s/d) | 100 – 165 | Aromatic region; shifts vary slightly based on aldehyde electronics. |
| -OCH | 3.8 – 4.0 (s, 3H) | 53 – 56 | Remains relatively constant; serves as an internal integration standard. |
Infrared Spectroscopy (FT-IR)
-
(C=N): Look for a strong, sharp band at 1580–1620 cm
. This is the definitive proof of Schiff base formation. -
(NH): A band around 3100–3300 cm
corresponds to the secondary amine of the hydrazone linkage. -
Absence: The double spike of the primary amine (-NH
) around 3300-3400 cm must be absent.
Applications & Biological Relevance[1][2][3][4][5][6][7][8]
The synthesized Schiff bases are not merely chemical curiosities; they are potent bioactive scaffolds.
| Application Area | Mechanism of Action | Key References |
| Anticancer | Inhibition of kinases (e.g., CDK4/6, FAK). The pyrimidine ring mimics the ATP purine base, while the Schiff base tail extends into the hydrophobic pocket. | [1], [2] |
| Antimicrobial | Disruption of cell wall synthesis or DNA intercalation. Metal complexes (Cu, Zn) of these ligands often show enhanced activity vs. the free ligand. | [3], [5] |
| Antioxidant | Radical scavenging (DPPH assay). The hydrazone NH and phenolic OH (if salicylaldehyde is used) provide H-atom donation sites. | [4] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product is too soluble in hot ethanol. | Concentrate solvent by 50% on a rotovap, then cool to 4°C. Add water dropwise to induce turbidity. |
| Oily Product | Impurities or incomplete drying. | Triturate the oil with cold diethyl ether or hexane. Scratch the flask walls with a glass rod to induce nucleation. |
| Low Yield | Incomplete reaction or oxidation. | Ensure the aldehyde is fresh. Increase reflux time. Add molecular sieves to the reaction to trap water (driving equilibrium). |
| Start Material Remains | Pyrimidine is deactivated. | Increase catalyst load (AcOH) or switch to a higher boiling solvent (e.g., n-Propanol). |
References
-
National Institutes of Health (PMC). (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Retrieved from [Link]
-
MDPI. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Retrieved from [Link]
-
Journal of Scientific and Innovative Research. (2013). Biological Potential of Synthetic Hydrazide Based Schiff Bases. Retrieved from [Link]
-
SciSpace. (2025). Synthesis, characterization and biological activities of hydrazone schiff base and its novel metals complexes. Retrieved from [Link]
Application Note: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methoxypyrimidine via Hydrazine-Diketone Cyclocondensation
Executive Summary
The pyrazole-pyrimidine fused and linked scaffolds are privileged structures in modern drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and antidiabetic compounds 1. This application note details a robust, self-validating protocol for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxypyrimidine. By reacting 4-hydrazinyl-6-methoxypyrimidine with acetylacetone (pentane-2,4-dione) under mild acid catalysis, researchers can achieve high-fidelity cyclocondensation. The protocol is designed to ensure high yields while minimizing oligomerization and incomplete dehydration artifacts.
Mechanistic Rationale & Structural Causality
The reaction follows a modified Knorr pyrazole synthesis pathway, driven by the differential nucleophilicity of the hydrazine moiety and the thermodynamic stability of the resulting aromatic system.
-
Initial Nucleophilic Attack: The primary amine (
) of 4-hydrazinyl-6-methoxypyrimidine is sterically unhindered and highly nucleophilic. It initiates an attack on one of the highly electrophilic carbonyl carbons of acetylacetone. -
Acid Catalysis: The addition of catalytic glacial acetic acid is a critical causality factor. It protonates the carbonyl oxygen of the diketone, lowering the activation energy for nucleophilic addition without overly protonating the hydrazine (which would quench its nucleophilicity).
-
Cyclodehydration: Following the loss of the first water molecule to form a hydrazone intermediate, the secondary amine (
) undergoes an intramolecular cyclization by attacking the second carbonyl group. -
Aromatization: A second dehydration event drives the formation of the aromatic pyrazole ring. Historically, similar reactions were erroneously thought to produce fused triazepines; however, rigorous structural reassessments have definitively proven that the thermodynamic stability of the 3,5-dimethylpyrazole ring dictates the reaction pathway, yielding the pyrazolyl-heterocycle exclusively 2.
Stoichiometry & Reagent Profiling
To ensure complete conversion while avoiding the formation of unreacted intermediates, a slight excess of the volatile diketone is employed.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Function |
| 4-Hydrazinyl-6-methoxypyrimidine | 140.14 | 1.0 | 1.40 g | 10.0 mmol | Limiting Reactant |
| Acetylacetone (Pentane-2,4-dione) | 100.12 | 1.2 | 1.23 mL (1.20 g) | 12.0 mmol | Bis-electrophile |
| Glacial Acetic Acid | 60.05 | 0.1 | 57 µL | 1.0 mmol | Acid Catalyst |
| Ethanol (Absolute) | 46.07 | - | 20 mL | - | Solvent |
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system; each phase contains built-in physical or chemical checkpoints to confirm the reaction trajectory.
Phase 1: Reaction Assembly
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.40 g (10.0 mmol) of 4-hydrazinyl-6-methoxypyrimidine in 20 mL of absolute ethanol.
-
Diketone Addition: Add 1.23 mL (12.0 mmol) of acetylacetone dropwise at room temperature.
-
Causality: Dropwise addition prevents localized exothermic spikes, minimizing the risk of intermolecular oligomerization before the intramolecular cyclization can occur.
-
-
Catalyst Introduction: Add 57 µL (1.0 mmol) of glacial acetic acid to the stirring mixture.
Phase 2: Cyclodehydration
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) using an oil bath or heating mantle.
-
In-Process Monitoring (Self-Validation): Maintain reflux for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 5% Methanol in Dichloromethane (DCM) solvent system.
-
Validation Check: The highly polar hydrazine starting material (
) will be entirely consumed. A new, significantly less polar, strongly UV-active spot corresponding to the pyrazole product ( ) will emerge, confirming successful dehydration and loss of hydrogen-bonding donors.
-
Phase 3: Workup & Isolation
-
Concentration: Once TLC confirms complete conversion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol and any unreacted acetylacetone.
-
Neutralization & Extraction: Partition the crude residue between 30 mL of ethyl acetate and 20 mL of saturated aqueous sodium bicarbonate (
).-
Causality: The mildly basic wash neutralizes the acetic acid catalyst and partitions any water-soluble byproducts (and the eliminated water) into the aqueous phase, preventing reverse hydrolysis during storage.
-
-
Drying: Separate the organic layer, wash with 20 mL of brine, dry over anhydrous sodium sulfate (
), and concentrate in vacuo.
Phase 4: Purification
-
Refinement: Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) or recrystallize from hot ethanol/water to afford pure 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxypyrimidine as a crystalline solid 3.
Process Workflow
Workflow for the cyclocondensation of 4-hydrazinylpyrimidine with acetylacetone.
Analytical Signatures
To verify the structural integrity of the synthesized compound, perform
-
Loss of Hydrazine: The broad exchangeable signals for the
protons (typically between 4.0–8.0 ppm depending on solvent) will completely disappear. -
Pyrazole Signatures: The emergence of a sharp singlet at
confirms the presence of the pyrazole C4-H proton. Two distinct methyl singlets will appear at and , corresponding to the 3- and 5-positions of the pyrazole ring. -
Pyrimidine Core: The methoxy group will remain intact as a sharp singlet near
, alongside the characteristic downfield aromatic protons of the pyrimidine ring.
References
-
One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. National Center for Biotechnology Information (PMC). 1
-
The reaction of 2-hydrazino-3-(1H-pyrrol-1-yl)pyridine with acetylacetone affords 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(1H-pyrrol-1-yl)pyridine rather than 3,5-dimethyl-10-(1H-pyrrol-1-yl)pyrido[2,1-c][1,2,4]triazepine. Semantic Scholar. 2
-
Synthesis and characterization of the anticancer and metal binding properties of novel pyrimidinylhydrazone derivatives. ResearchGate. 3
Sources
Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 4-hydrazinyl-6-methoxypyrimidine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the selection of an optimal solvent or solvent system for the purification of 4-hydrazinyl-6-methoxypyrimidine via recrystallization. As a crucial heterocyclic building block in medicinal chemistry and drug development, achieving high purity of this compound is paramount for the integrity of subsequent synthetic steps and biological assays.[1] This document moves beyond a simple procedural list, delving into the causal-driven principles of solvent selection, from initial physicochemical analysis of the solute to systematic screening and troubleshooting. Detailed, step-by-step protocols for solvent screening and the final recrystallization process are provided, designed to be self-validating and adaptable for researchers, scientists, and process chemists.
Foundational Principles: The Science of Solvent Selection
Recrystallization is a powerful purification technique that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures. The cornerstone of a successful recrystallization is the selection of an appropriate solvent. An ideal solvent system must satisfy a specific set of criteria, which form the basis of our experimental design.[2]
The primary principle dictates that the compound of interest should be highly soluble in the solvent at an elevated temperature (typically the solvent's boiling point) but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[3] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.
Core Criteria for an Ideal Recrystallization Solvent:
-
Solubility Gradient: The solubility of 4-hydrazinyl-6-methoxypyrimidine should be high in the hot solvent and very low in the cold solvent to maximize yield.[2][3]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[2]
-
Chemical Inertness: The solvent must not react with the compound. The hydrazinyl functional group, being nucleophilic, requires careful consideration to avoid unwanted side reactions.
-
Boiling Point: A moderately low boiling point (generally below 100-110 °C) is advantageous. It facilitates easy removal of residual solvent from the purified crystals during drying and minimizes the risk of the compound "oiling out"—a phenomenon where the solid melts in the hot solvent instead of dissolving.[3]
-
Safety and Cost: The solvent should possess low toxicity, be non-flammable if possible, and be economically viable for the intended scale of the purification.[3]
Physicochemical Profile: 4-hydrazinyl-6-methoxypyrimidine
Understanding the structural and electronic properties of the target molecule is the first step in rationally selecting a solvent. The principle of "like dissolves like" is a guiding tenet; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.
Table 1: Physicochemical Properties of 4-hydrazinyl-6-methoxypyrimidine
| Property | Value / Structure |
| Chemical Structure | ![]() |
| CAS Number | 23905-80-8[4] |
| Molecular Formula | C₅H₈N₄O[4] |
| Molecular Weight | 140.14 g/mol [4] |
| Key Functional Groups | Pyrimidine Ring, Hydrazinyl Group (-NHNH₂), Methoxy Group (-OCH₃) |
| Polarity Analysis | Moderately Polar. The molecule possesses multiple sites for hydrogen bonding. The hydrazinyl group has two N-H bonds (H-bond donors) and two lone pairs (H-bond acceptors). The pyrimidine ring nitrogens and the methoxy oxygen are also H-bond acceptors. This structure suggests good solubility in polar protic solvents (e.g., alcohols) and potentially polar aprotic solvents. |
Experimental Workflow: A Systematic Screening Protocol
A systematic screening of a range of solvents is the most reliable method to identify an optimal system. This should always be performed on a small scale (~50-100 mg) before committing a large quantity of crude material.[2]
Protocol 3.1: Small-Scale Solvent Screening
-
Preparation: Arrange a series of labeled test tubes, each containing approximately 50 mg of crude 4-hydrazinyl-6-methoxypyrimidine.
-
Room Temperature Test: To each tube, add a selected solvent dropwise (start with 0.5 mL) and agitate. Observe and record if the compound dissolves completely at room temperature. A solvent that dissolves the compound at this stage is generally unsuitable as a single-solvent system.
-
Elevated Temperature Test: If the compound did not dissolve at room temperature, heat the suspension gently in a water or sand bath towards the solvent's boiling point. Add the solvent in small portions (0.2 mL at a time) until the solid just dissolves. Record the approximate volume of solvent required.
-
Crystallization Test: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe the formation of crystals.
-
Maximize Yield: If crystal formation is observed, place the test tube in an ice-water bath for 15-20 minutes to maximize precipitation.
-
Data Recording: Carefully record all observations in a table. The ideal solvent will show poor solubility at room temperature but complete dissolution at a higher temperature, followed by robust crystal formation upon cooling.
Table 2: Solvent Screening Data Log for 4-hydrazinyl-6-methoxypyrimidine
| Solvent | Polarity Type | Boiling Point (°C)[5] | Solubility at Room Temp. (Insoluble/Slight/Soluble) | Solubility at Boiling (Insoluble/Slight/Soluble) | Crystal Formation on Cooling (None/Poor/Good/Excellent) | Notes (e.g., color, crystal morphology, oiling out) |
| Water | Polar Protic | 100 | ||||
| Methanol | Polar Protic | 65 | Commonly used for heterocyclic compounds.[3] | |||
| Ethanol (95%) | Polar Protic | 78 | Excellent general-purpose solvent.[5] | |||
| Isopropanol | Polar Protic | 82 | ||||
| Ethyl Acetate | Polar Aprotic | 77 | Good for intermediate polarity.[5] | |||
| Acetone | Polar Aprotic | 56 | Low boiling point can be difficult to handle.[5] | |||
| Acetonitrile | Polar Aprotic | 82 | Often effective for pyrimidines.[1] | |||
| Toluene | Non-polar | 111 | High boiling point, may be hard to remove.[5] | |||
| Hexane | Non-polar | 69 | Likely to be an "insoluble" or "anti-solvent". |
Decision-Making Framework
The data gathered from the screening protocol informs the selection of the final solvent system. The following workflow illustrates the logical progression from initial screening to final choice.
Caption: Logical workflow for systematic solvent selection.
Interpreting the Results:
-
Ideal Single Solvent: A solvent that fits the criteria in the "Decision" node is chosen. Based on literature for similar pyrimidine derivatives, ethanol, methanol, or isopropanol are strong candidates.[6][7]
-
Mixed-Solvent System: This is necessary if no single solvent is ideal.[5] For example, if the compound is too soluble in ethanol even when cold, but insoluble in water, an ethanol/water mixture could be perfect.[2] Similarly, if it is highly soluble in ethyl acetate, an ethyl acetate/hexane system might be effective.[2]
Optimized Recrystallization Protocol (Single Solvent Method)
This protocol assumes an ideal solvent (e.g., Ethanol) has been identified from the screening process.
-
Dissolution: Place the crude 4-hydrazinyl-6-methoxypyrimidine in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add the minimum amount of the selected solvent to create a slurry.
-
Heating: Gently heat the mixture on a hotplate with stirring. Add small aliquots of the hot solvent until the solid completely dissolves. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution, as excess solvent will reduce the final yield.[1][5]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Pre-heat a separate flask and a funnel with filter paper by pouring a small amount of boiling solvent through them. Quickly filter the hot solution to remove the impurities. This step prevents premature crystallization in the funnel.
-
Slow Cooling: Remove the flask from the heat, cover it to prevent evaporation and contamination, and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.
-
Ice Bath Cooling: Once the flask has reached ambient temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the compound from the solution.[5][8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of the desired product.[8]
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying on the funnel, followed by placing them in a vacuum oven at a temperature well below the compound's melting point.
Visualization of Molecular Interactions
The efficacy of polar protic solvents like ethanol can be attributed to their ability to form hydrogen bonds with 4-hydrazinyl-6-methoxypyrimidine, facilitating dissolution at higher temperatures.
Caption: Solute-solvent hydrogen bonding interactions.
Troubleshooting Common Recrystallization Issues
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the compound. The compound is too impure (melting point depression). | Use a lower-boiling point solvent. Add more solvent to the mixture. Try a different solvent system.[3] |
| No Crystals Form | The solution is too dilute (too much solvent was used). The solution is supersaturated but requires nucleation. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Add a "seed" crystal of the pure compound. If these fail, gently boil off some solvent to increase concentration and cool again.[1] |
| Low Yield | Too much solvent was used during dissolution. Premature crystallization occurred during hot filtration. The crystals were washed with solvent that was not cold enough. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Always wash the filter cake with ice-cold solvent.[1] |
| Colored Crystals | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this sparingly as it can also adsorb the product. |
References
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
-
Baluja, S., & Gajera, B. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(2), 121-126. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-Hydrazinyl-6-methylpyrimidin-2-amine. Retrieved from [Link]
-
Grol, C. J., & Rollas, S. (1976). Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. Journal of Heterocyclic Chemistry, 13(2), 333-336. Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Organic and Medicinal Chemistry Letters, 2(1), 24. Retrieved from [Link]
-
Chen, Y., et al. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, 11(7), 2273-2282. Retrieved from [Link]
-
Krackov, M. H. (1966). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Oregon State University. Retrieved from [Link]
-
PubChemLite. (2026). 4-hydrazinyl-6-(methoxymethyl)pyrimidine (C6H10N4O). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 350535, 2-Hydrazinyl-4,6-dimethylpyrimidine. Retrieved from [Link]
-
Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online Journal of Chemistry, 2(5). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydrazino-6-chloropyrimidine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. 23905-80-8|4-Hydrazinyl-6-methoxypyrimidine|BLD Pharm [bldpharm.com]
- 5. athabascau.ca [athabascau.ca]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. orientjchem.org [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of Hydrazine Groups in Pyrimidine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and eliminate the oxidative degradation of hydrazine groups during pyrimidine functionalization.
The Mechanistic Challenge
Hydrazine groups (–NHNH₂) attached to electron-deficient pyrimidine rings are highly susceptible to oxidative degradation. The active carbon and nitrogen centers of the hydrazine moiety act as strong reducing agents[1]. When exposed to trace oxygen, transition metals (e.g., copper, iron), or elevated temperatures, the hydrazine group rapidly oxidizes into a diazene (HN=NH), an azo compound, or completely degrades into nitrogen gas (N₂)[2]. This degradation manifests experimentally as unexplained low yields, deep yellow/orange reaction mixtures, and vigorous gas evolution during nucleophilic aromatic substitution (SₙAr) or downstream cross-coupling steps[3].
Diagnostic & Mitigation Workflow
Workflow for diagnosing and preventing hydrazine oxidation in pyrimidines.
Troubleshooting Guides & FAQs
Q1: My SₙAr reaction between 2-chloropyrimidine and hydrazine hydrate yields a complex mixture with heavy gas evolution and a deep orange color. What is happening? Causality & Solution: The gas evolution is nitrogen (N₂), a terminal byproduct of [4]. Hydrazine can auto-oxidize, especially in the presence of dissolved air at high temperatures[3]. The deep orange color indicates the formation of intermediate azo-compounds. To mitigate this, you must conduct the reaction under a strict inert atmosphere (Argon) using thoroughly degassed solvents. Additionally, control the stoichiometry (1.0–1.2 equivalents of hydrazine) to prevent di-substitution, and use the lowest possible temperature that still allows for conversion[3].
Q2: I need to perform a transition-metal catalyzed cross-coupling on my hydrazinylpyrimidine, but the hydrazine group poisons the catalyst and rapidly degrades. How do I proceed? Causality & Solution: Transition metals (like copper and palladium) act as potent catalysts for the [4]. You must chemically mask the hydrazine group prior to the coupling step. The most robust method is Boc-protection. Reacting the intermediate with di-tert-butyl dicarbonate (Boc₂O) selectively protects the primary amine of the hydrazine, sterically hindering the nitrogen lone pairs and significantly raising its oxidation potential[5]. Alternatively, condensation with a sacrificial aldehyde to form a hydrazone can temporarily protect the reactive –NH₂ group[1].
Q3: Does the pH of the reaction mixture affect the auto-oxidation rate of the hydrazine group? Causality & Solution: Yes. The oxidation rate of hydrazine is highly pH-dependent. The maximum degradation rate occurs in mildly alkaline conditions (pH 8–9) due to the specific hydrolysis chemistry of the hydrazine species[4]. When working in aqueous or semi-aqueous media during workup, keeping the pH strictly neutral or slightly acidic (if tolerated by your specific pyrimidine core) will minimize spontaneous oxidation.
Validated Experimental Protocols
Protocol A: Synthesis of 2-Hydrazinylpyrimidine under Inert Conditions
Self-Validation Check: The absence of orange/red azo byproducts and the lack of spontaneous gas evolution during heating validates that the inert atmosphere has been successfully maintained.
-
Preparation: Flame-dry a 2-neck round-bottom flask under vacuum. Backfill with Argon (repeat 3x).
-
Solvent Degassing: Sparge ethanol (15 mL per 10 mmol substrate) with Argon for 30 minutes to strip dissolved oxygen, which acts as the primary oxidant[4].
-
Reaction Setup: Add 2-chloropyrimidine (10 mmol) to the degassed ethanol. Cool the mixture to 0 °C using an ice bath.
-
Controlled Addition: Dropwise add hydrazine hydrate (11 mmol, 1.1 eq) via a syringe pump. Causality: Rapid addition causes exothermic spikes; elevated temperatures exponentially accelerate hydrazine oxidation[3].
-
Reflux: Heat the mixture to 60 °C under a positive pressure of Argon for 3 hours. Monitor completion via LC-MS.
-
Isolation: Cool to room temperature. Filter the resulting precipitate and wash with cold, degassed water. Recrystallize from degassed ethanol to yield pure 2-hydrazinylpyrimidine[1].
Protocol B: Solventless Boc-Protection of Hydrazinylpyrimidines
Self-Validation Check: The cessation of CO₂ bubbling indicates reaction completion. Successful protection is validated by a mass shift in LC-MS without M-2 (diazene) or M-4 (azo) oxidation peaks.
-
Reagent Melting: In a dry flask, gently melt di-tert-butyl dicarbonate (Boc₂O, 11 mmol) at 30–35 °C.
-
Substrate Addition: Add the 2-hydrazinylpyrimidine (10 mmol) directly into the molten Boc₂O. Causality: This eliminates the need for basic catalysts (like DMAP or Et₃N) which can inadvertently trigger base-catalyzed side reactions or partial degradation[6].
-
Reaction: Stir the neat, molten mixture at 35 °C for 2–4 hours. The evolution of CO₂ gas indicates the protection is proceeding.
-
Workup: Once gas evolution completely ceases, cool the flask and triturate the crude mixture with cold hexanes. The N-Boc-hydrazinylpyrimidine will precipitate as a stable solid. Filter and dry under high vacuum[6].
Quantitative Data: Protection Strategy Comparison
| Protection Strategy | Oxidation Resistance | Reagents Required | Deprotection Conditions | Yield Impact |
| Inert Atmosphere (Argon) | Moderate | Degassed solvents, Ar/N₂ gas | N/A (Remains unprotected) | High (if strictly O₂-free) |
| N-Boc Protection | Excellent | Boc₂O (solventless) | Mild acid (TFA or 4M HCl in dioxane) | High |
| Hydrazone Formation | Good | Benzaldehyde, Ethanol | Hydrazine hydrate exchange / Hydrolysis | Moderate |
References
-
Title: Reduction and Oxidation :: Reductions with Hydrazine. Source: Organic Chemistry Data. URL: [Link]
-
Title: Synthesis and Characterization of Hydrazide and Hydrazones derived from 2-Mercaptopyrimidine. Source: Academia.edu. URL: [Link]
-
Title: Dual protection of amino functions involving Boc. Source: RSC Publishing. URL: [Link]
-
Title: Oxidation of Hydrazine in Aqueous Solutions. Source: Defense Technical Information Center (DTIC). URL: [Link]
Sources
- 1. (PDF) Synthesis and Characterization of Hydrazide and Hydrazones derived from 2-Mercaptopyrimidine [academia.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Troubleshooting 4-Chloro-6-Methoxypyrimidine Hydrazinolysis
Topic: Optimization of Nucleophilic Aromatic Substitution (
Executive Summary & Mechanistic Insight[1][2][3]
You are likely encountering low yields during the synthesis of 4-hydrazino-6-methoxypyrimidine from 4-chloro-6-methoxypyrimidine .[1] While this reaction appears to be a straightforward Nucleophilic Aromatic Substitution (
The Mechanistic Reality
The 4-position of the pyrimidine ring is activated for nucleophilic attack due to the inductive electron-withdrawal of the adjacent nitrogens.[1] However, the reaction is governed by a kinetic competition between:
-
Desired Pathway (
): Attack of hydrazine on the substrate.[1] -
Dimerization Pathway (
): Attack of the product (which is also a nucleophile) on the remaining substrate.[1]
Crucial Insight: If the local concentration of hydrazine drops (due to poor mixing, low stoichiometry, or degradation),
Diagnostic Decision Tree (Visual Guide)
Use this flowchart to identify the root cause of your yield loss based on visual observations of the reaction mixture.
Figure 1: Diagnostic logic for identifying failure modes based on physical appearance of the reaction mixture.
Critical Process Parameters (CPP) & Troubleshooting
The following table correlates specific failure modes with corrective actions.
| Failure Mode | Symptom | Root Cause | Corrective Action |
| Dimerization | Insoluble yellow/orange solid; high melting point (>200°C).[1] | Hydrazine is a bidentate nucleophile.[1] If [Hydrazine] is low relative to [Substrate], the product reacts with starting material.[1] | Increase Equivalents: Use 3–5 equivalents of hydrazine hydrate [1, 2].Reverse Addition: Add substrate solution dropwise to the hydrazine solution.[1] |
| Solubility Loss | Low mass recovery; product remains in filtrate. | 4-hydrazino-6-methoxypyrimidine is moderately soluble in ethanol/methanol, especially if warm.[1] | Concentration: Evaporate reaction solvent to 20% volume.Antisolvent: Add cold water or diethyl ether to force precipitation.[1] |
| Reagent Degradation | Slow reaction; incomplete conversion by TLC.[1] | Hydrazine hydrate absorbs | Reagent Check: Use fresh hydrazine hydrate (80% or 64-65% grade). Ensure the bottle was sealed under inert gas.[1] |
| Hydrolysis | Formation of 4-hydroxy-6-methoxypyrimidine (Pyrimidone).[1] | Presence of excessive water at high temps without enough hydrazine nucleophilicity.[1] | Temperature Control: Do not exceed 80°C. Ensure hydrazine is in excess (it is a better nucleophile than water).[1] |
Validated Experimental Protocol
This protocol is designed to maximize regioselectivity and yield by controlling the kinetic environment of the reaction.[1]
Reaction Scheme:
Step-by-Step Methodology
-
Preparation of Nucleophile Pool:
-
Controlled Addition (Critical Step):
-
Reaction Phase:
-
Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Monitor: Check TLC (System: 10% MeOH in DCM). The hydrazine product is significantly more polar (lower
) than the chloro-starting material.[1]
-
-
Work-up (Solubility Management):
-
Option A (Precipitate formed): Cool to 0–5°C. Filter the solid.[1] Wash with cold water (to remove hydrazine hydrochloride salts) followed by a small amount of cold ethanol.[1]
-
Option B (No precipitate): Concentrate the solvent under reduced pressure to ~20% of original volume.[1] Add cold water (approx. equal volume) and scratch the flask to induce crystallization.[1] Filter and dry.[1][2][3][4]
-
-
Purification:
-
Recrystallization from Ethanol/Water or Isopropanol is standard if high purity is required [3].[1]
-
Reaction Pathway Visualization
Understanding the competing pathways is essential for troubleshooting.
Figure 2: Reaction pathway showing the target product and the competitive dimerization pathway which occurs when hydrazine concentration is insufficient.[1]
Frequently Asked Questions (FAQ)
Q: My product is an oil that won't solidify. What should I do? A: This is a common issue with methoxy-pyrimidines.
-
Remove Hydrazine: Ensure all excess hydrazine is removed by high-vacuum evaporation (azeotrope with toluene if necessary).[1]
-
Trituration: Add diethyl ether or hexanes to the oil and sonicate.[1] This often forces the oil to crystallize into a solid.[1]
-
Seed: If you have a tiny amount of solid product from a previous batch, add it as a seed crystal.[1]
Q: Can I use anhydrous hydrazine instead of hydrazine hydrate?
A: Yes, but it is generally unnecessary and significantly more hazardous.[1] Hydrazine hydrate (80% or 64%) is sufficient for
Q: The product color is turning pink/red upon drying. Is it decomposing? A: Hydrazines are sensitive to air oxidation.[1] A slight pink hue indicates trace oxidation.[1]
-
Fix: Dry the product in a vacuum oven or desiccator under nitrogen/argon. Store the compound in the dark at -20°C to prevent long-term decomposition.[1]
Q: Why is my yield only 40% even though TLC showed conversion? A: This is almost certainly a work-up issue. The product is likely amphoteric and water-soluble.[1]
-
Check the pH: If you washed with acid, you protonated the hydrazine (forming a salt), making it water-soluble.[1] Keep the workup neutral or slightly basic.
-
Mother Liquor: Check the filtrate by TLC.[1][2] If the product is there, evaporate to dryness and recrystallize from a minimum amount of hot isopropanol.[1]
References
-
BenchChem. "An In-depth Technical Guide to the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Its Derivatives."[1][3] BenchChem Technical Library. Accessed March 2, 2026.[1] Link
-
PrepChem. "Synthesis of 4-hydrazino-6-chloropyrimidine."[1][5] PrepChem.com.[1] Accessed March 2, 2026.[1] Link
-
Google Patents. "Method for producing 2-hydrazino-4,6-dimethoxypyrimidine (JP3259196B2)."[1] Google Patents.[1] Accessed March 2, 2026.[1] Link
-
MDPI. "Synthesis of Pyrimidine Conjugates... and Evaluation of Their Antiviral Activity."[1] Molecules, 2022.[1][6] Link[1]
Sources
Technical Support Center: Purification of 4-Hydrazinyl-6-methoxypyrimidine
Ticket ID: #PYR-HYD-004
Subject: Recovery of product from "black oil" byproducts in nucleophilic aromatic substitution (
Introduction: The "Black Oil" Phenomenon
Welcome to the technical support hub. If you are reading this, you are likely staring at a round-bottom flask containing a dark, viscous tar instead of the white crystalline solid you expected from the reaction of 4-chloro-6-methoxypyrimidine with hydrazine hydrate .
Do not panic. This is a classic issue in pyrimidine-hydrazine chemistry. The "black oil" is typically a complex mixture of:
-
Oxidized Hydrazine Oligomers: Hydrazine is sensitive to air and heat, forming colored diazenes and polymers.
-
Polymeric Pyrimidines: Resulting from multiple substitutions if stoichiometry wasn't strictly controlled.
-
Trapped Product: Your target molecule, 4-hydrazinyl-6-methoxypyrimidine , is likely trapped within this amorphous matrix, unable to crystallize due to the impurities disrupting the lattice.
This guide provides a tiered troubleshooting approach to isolate your product, moving from physical separation to chemical extraction.
Module 1: Physical Isolation (The "Crash Out")
User Query: "My reaction finished, I evaporated the solvent, and now I have a sticky black gum. How do I get solids to form?"
Technical Insight: The product is a polar base. The impurities (tars) are often lipophilic oligomers or highly polar salts. We can exploit "solubility differential" to disrupt the amorphous phase.
Protocol A: Cold Trituration
Target: Remove surface impurities to induce nucleation.
-
Solvent Choice: Use cold diethyl ether or MTBE (Methyl tert-butyl ether). The target hydrazine derivative is generally insoluble in these, while many organic tars are moderately soluble.
-
Procedure:
-
Add 5–10 volumes of cold ether to the oil.
-
Sonicate vigorously for 10–15 minutes. Do not just stir; mechanical disruption is key.
-
Scratch the side of the flask with a glass rod to provide nucleation sites.
-
Observation: If the oil hardens into a solid, filter immediately. If it remains gummy, proceed to Protocol B .
-
Protocol B: The "Drowning" Method (Water Trituration)
Target: Wash away water-soluble hydrazine salts and force the hydrophobic aromatic product to crash out.
-
Procedure:
-
Dissolve the oil in a minimum amount of water-miscible solvent (e.g., 5 mL Methanol).
-
Slowly pour this solution into 100 mL of ice-cold water with vigorous stirring.
-
Mechanism: The sudden change in polarity forces the organic product to precipitate while trapping water-soluble impurities in the aqueous phase.
-
Filtration: Collect the solid by vacuum filtration.
-
Module 2: Chemical Rescue (Acid-Base Extraction)
User Query: "Trituration failed. The oil is stubborn. Is there a chemical way to separate the product from the tar?"
Technical Insight:
This is the most robust method. It relies on the basicity of the hydrazine nitrogen (
Workflow Diagram: Acid-Base Purification
Caption: Logic flow for separating basic aminopyrimidines from non-basic polymeric impurities using pH manipulation.
Step-by-Step Protocol:
-
Dissolution (Protonation):
-
Suspend the black oil in 1M HCl (aq) . Use approximately 10 mL per gram of crude material.
-
Stir for 20 minutes. The product will convert to its hydrochloride salt and dissolve.
-
Note: The "tar" will likely remain as a gummy solid or suspension.
-
-
Filtration (Clarification):
-
Filter the mixture through a Celite pad or a sintered glass funnel.
-
Discard the solid residue. This contains the non-basic polymerized byproducts.
-
The filtrate should be a clear (possibly yellow/orange) acidic solution.
-
-
Precipitation (Regeneration):
-
Cool the acidic filtrate in an ice bath to 0–5°C.
-
Slowly add concentrated Ammonium Hydroxide (
) or saturated Sodium Carbonate ( ) dropwise. -
Monitor pH.[1] Target pH is 9–10 .
-
Critical: Do not use NaOH if possible, as high pH can hydrolyze the methoxy group or the hydrazine.
-
-
Recovery:
-
A precipitate should form immediately upon neutralization.
-
Filter, wash with ice-cold water (to remove inorganic salts), and dry.
-
Module 3: Root Cause & Prevention
User Query: "How do I prevent this 'black oil' from forming in my next batch?"
Technical Insight: Prevention requires understanding the mechanism of decomposition. Hydrazines are reducing agents and nucleophiles.
Reaction Pathway Analysis
Caption: Competitive pathways showing how oxidation and stoichiometry errors lead to tar formation.
Optimization Checklist:
| Variable | Recommendation | Reason |
| Stoichiometry | Use 3–5 equivalents of Hydrazine Hydrate. | Prevents the product from reacting with starting material to form dimers (Bis-pyrimidines). |
| Temperature | Reflux in Ethanol (78°C) , avoid higher boiling solvents. | High heat accelerates oxidative decomposition of the hydrazine moiety. |
| Atmosphere | Run under Nitrogen or Argon . | Hydrazines oxidize rapidly in air to form azo compounds and tars. |
| Reagent Quality | Use fresh Hydrazine Hydrate (check titer). | Old hydrazine often contains significant amounts of decomposition products. |
Module 4: Analytics & Validation
User Query: "I isolated a solid. How do I prove it's the correct product and not a byproduct?"
1. Melting Point (MP):
-
Expected: Distinct melting point, typically in the range of 200–220°C (often with decomposition).
-
Note: If it melts <160°C, you likely have the starting material or the hydrolyzed amine (4-amino-6-methoxypyrimidine).
2. NMR Spectroscopy (
-
Diagnostic Signals:
-
Methoxy Group: Singlet at
~3.8–3.9 ppm ( ). -
Pyridine Protons: Two singlets or doublets (H-2 and H-5) in the aromatic region (
~6.0 and 8.2 ppm). -
Hydrazine NH: Broad signals. Look for a singlet (
) around 8–9 ppm and a broad broad signal ( ) around 4–5 ppm (often exchangeable with ).
-
-
Impurity Flag: If you see broad "humps" in the baseline, polymeric tar is still present. Recrystallize from Ethanol.
References
-
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Its Derivatives. Retrieved from (Generalized protocol for hydrazinyl pyrimidines).
-
ChemBK. (2024). 4-Hydrazinyl-6-methylpyrimidin-2-amine Properties and Safety. Retrieved from (Analogous compound properties).
-
Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine and derivatives. Retrieved from (Fundamental pyrimidine chemistry).
-
University of Pretoria. (2019). Synthesis of pyrimidine carbohydrazides. Retrieved from (Detailed hydrazine reflux conditions).
-
PrepChem. (n.d.). Synthesis of 4-hydrazino-6-chloropyrimidine. Retrieved from (Stoichiometry and precipitation methods).
Disclaimer: This guide is for research purposes only. Hydrazine and its derivatives are toxic and potential carcinogens. Always work in a fume hood with appropriate PPE.
Sources
avoiding bis-hydrazino side products in pyrimidine substitution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the functionalization of polyhalogenated heterocycles. The nucleophilic aromatic substitution (
Below is an in-depth troubleshooting guide designed to help you eliminate bis-hydrazino side products and bridged dimers, ensuring high-yielding, regioselective mono-substitution.
Part 1: Mechanistic Insights & Troubleshooting FAQs
Q1: Why do I keep getting bis-hydrazino pyrimidines or bridged dimers instead of the mono-hydrazino product?
A: The root cause lies in the exceptional nucleophilicity of hydrazine, driven by the
Once the mono-hydrazino product (2-chloro-4-hydrazinopyrimidine) forms, the electron-donating nature of the hydrazino group theoretically deactivates the pyrimidine ring toward further
Alternatively, if the local concentration of 2,4-DCP is higher than that of hydrazine in the reaction mixture, the primary amine of the newly formed mono-hydrazino product will attack an unreacted 2,4-DCP molecule, resulting in cross-linked bridged dimers .
Q2: How do I control the regioselectivity and stoichiometry to favor mono-substitution? A: Causality in this reaction is dictated by the order of addition and temperature . To prevent bridging, you must ensure that hydrazine is always in massive excess relative to the unreacted pyrimidine. This is achieved via inverse addition: dissolving 3 to 5 equivalents of hydrazine hydrate in the reaction solvent and adding the 2,4-DCP dropwise.
To prevent double substitution on the same ring, the reaction must be kept strictly between 0 °C and 20 °C [2]. The kinetic barrier for the second substitution at C2 is higher than the first at C4; maintaining a low temperature ensures the thermal energy is insufficient to overcome the activation energy required for the second attack.
Q3: Can I use protected hydrazines to prevent bridging and double substitution entirely? A: Yes. If inverse addition and temperature control are insufficient for your specific substrate, using tert-butyl carbazate (Boc-hydrazine) is the most robust chemical workaround [3]. Boc-hydrazine is mono-protected and sterically bulky. The steric hindrance completely prevents the formation of bridged dimers, and the electron-withdrawing Boc group reduces the nucleophilicity of the terminal nitrogen, effectively halting the reaction at the mono-substituted stage. The Boc group can be quantitatively removed later using Trifluoroacetic acid (TFA) or HCl in dioxane.
Part 2: Reaction Logic & Workflows
Reaction pathways illustrating the formation of target mono-products vs. bis-hydrazino side products.
Optimized experimental workflow utilizing inverse addition to prevent dimerization.
Part 3: Quantitative Data & Optimization
The table below summarizes how varying experimental parameters directly dictate the product distribution. Use this matrix to benchmark your current conditions against the optimized state.
| Reaction Condition | Hydrazine Eq. | Temperature | Addition Method | Target Mono-Product (%) | Bis-Product Risk | Bridged Dimer Risk |
| Standard (Sub-optimal) | 1.0 - 1.5 eq | 25 °C - 60 °C | Pyrimidine in flask, add | 30 - 45% | High | High |
| Inverse Addition (Optimized) | 3.0 - 5.0 eq | 0 °C - 20 °C | > 90% | Low | Eliminated | |
| Boc-Hydrazine (Steric Control) | 1.1 - 1.5 eq | 25 °C - 80 °C | Standard or Inverse | > 95% | Eliminated | Eliminated |
Part 4: Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-Chloro-4-hydrazinopyrimidine via Inverse Addition
This protocol utilizes kinetic control and concentration gradients to force mono-substitution.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve hydrazine hydrate (2.8 mL, ~5.0 eq) in absolute ethanol (25 mL) [2].
-
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C. Causality: Establishing the cold environment prior to addition ensures the kinetic energy remains too low for C2 substitution.
-
Inverse Addition: Dissolve 2,4-dichloropyrimidine (2.0 g, 1.0 eq) in a minimal amount of absolute ethanol (5-10 mL). Add this solution dropwise to the stirring hydrazine solution over 30 minutes using an addition funnel.
-
Validation (TLC): Stir the reaction at 0–20 °C. Monitor the progress via TLC (Mobile phase: 10% MeOH in
). The starting material ( ~0.8) should disappear, replaced by a highly polar spot ( ~0.2) visible under UV light. -
Isolation: Once complete, concentrate the mixture under reduced pressure. Resuspend the crude solid in cold water to remove unreacted hydrazine and hydrazine hydrochloride salts. Filter the precipitate and dry under a vacuum to afford the pure mono-hydrazino product.
Protocol B: Regiocontrolled Synthesis using Boc-Hydrazine
Use this protocol if your downstream applications require a protected hydrazine or if Protocol A yields inseparable mixtures for your specific pyrimidine derivative.
-
Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) and tert-butyl carbazate (1.1 eq) in a polar aprotic solvent such as THF or DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to act as an acid scavenger. Causality: DIPEA neutralizes the HCl generated during the
process, preventing the premature acidic cleavage of the Boc protecting group. -
Reaction: Stir the mixture at room temperature for 12 hours. Because Boc-hydrazine is sterically hindered, bridging is impossible, and heating is rarely required for the highly activated C4 position.
-
Validation & Workup: Confirm completion by TLC or LC-MS. Dilute the mixture with Ethyl Acetate and wash sequentially with saturated aqueous
and brine. Dry the organic layer over , filter, and concentrate. -
Deprotection (Optional): To reveal the free hydrazine, treat the isolated intermediate with 4M HCl in dioxane for 2 hours at room temperature, followed by concentration in vacuo.
Part 5: References
-
2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry Studylib[Link]
-
US9714226B2 - Hydrazide containing nuclear transport modulators and uses thereof Google Patents
-
Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines PubMed (Journal of Organic Chemistry)[Link]
Technical Support Center: Ensuring the Stability of Hydrazinopyrimidines by Controlling Temperature
This technical support guide is designed for researchers, scientists, and drug development professionals working with hydrazinopyrimidine derivatives. These compounds are of significant interest in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs). However, the inherent reactivity of the hydrazine moiety, coupled with the electron-withdrawing nature of the pyrimidine ring, can render these molecules susceptible to thermal decomposition. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you maintain the integrity of your hydrazinopyrimidine compounds by effectively controlling temperature throughout your experimental workflows.
Understanding the Challenge: The Thermal Lability of Hydrazinopyrimidines
Hydrazinopyrimidines are a class of heterocyclic compounds that feature a hydrazine group (-NHNH2) attached to a pyrimidine ring. The stability of these molecules is a critical factor in their synthesis, storage, and biological activity. The primary mode of degradation for many hydrazine-containing compounds is thermal decomposition.
The decomposition of hydrazines is influenced by several factors, including temperature, pressure, and the presence of catalysts.[1] At lower temperatures, the primary decomposition product is often ammonia (NH3), while at higher temperatures, nitrogen gas (H2) and hydrogen (N2) are the dominant products.[1] The pyrimidine ring itself, along with any substituents, can significantly impact the thermal stability of the molecule. The position and electronic nature of these substituents can either stabilize or destabilize the hydrazine group.[2][3] For instance, electron-withdrawing groups on the pyrimidine ring can increase the susceptibility of the hydrazine moiety to nucleophilic attack or oxidation, potentially lowering the decomposition temperature.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of decomposition in my hydrazinopyrimidine sample?
A1: Visual inspection can often provide the first clues of degradation. Look for:
-
Color Change: A noticeable change in the color of the solid or solution.
-
Gas Evolution: The formation of bubbles in a solution, which could indicate the release of nitrogen gas.
-
Precipitation: The formation of an insoluble material in a previously clear solution.
-
Inconsistent Analytical Data: Changes in chromatographic profiles (e.g., new peaks, altered peak shapes) or spectroscopic data (e.g., shifts in NMR peaks, changes in IR spectra) are strong indicators of decomposition.
Q2: What are the recommended storage conditions for hydrazinopyrimidine compounds?
A2: While specific storage conditions can vary depending on the compound's structure, general best practices include:
-
Low Temperature: Store in a refrigerator or freezer to minimize thermal energy.
-
Dry Environment: Keep in a desiccator or under an inert atmosphere to prevent hydrolysis.
-
Protection from Light: Store in amber vials or in the dark to prevent photolytic degradation.
-
Inert Atmosphere: For highly sensitive compounds, storage under an inert gas like argon or nitrogen can prevent oxidation.
A safety data sheet for 2-hydrazinopyrimidine, for example, recommends keeping the container tightly closed in a dry, cool, and well-ventilated place.[4]
Q3: How does the position of the hydrazine group on the pyrimidine ring affect its stability?
A3: The position of the hydrazine group (e.g., at the 2-, 4-, or 5-position) influences the electronic environment of the C-N bond and the overall stability of the molecule. Studies on substituted pyrimidines have shown that the position of functional groups significantly affects their thermal stability.[2][3] For example, a group at the 2-position may have a different electronic influence than the same group at the 4-position, which can alter the decomposition temperature.[2][3]
Q4: Can I use high temperatures to increase the solubility of my hydrazinopyrimidine?
A4: While gentle warming may be acceptable for short periods, prolonged exposure to elevated temperatures should be avoided. It is crucial to first determine the decomposition temperature of your specific compound. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide this information.[2][3][5] If a compound shows signs of decomposition at or near its melting point, alternative solubilization methods, such as using a different solvent system or sonication at a controlled temperature, should be considered.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield in a reaction involving a hydrazinopyrimidine | Thermal decomposition of the starting material or product. | - Monitor the reaction temperature closely and avoid excessive heating.- Consider running the reaction at a lower temperature for a longer duration.- If possible, conduct the reaction under an inert atmosphere to prevent oxidation, which can be exacerbated by heat.[6][7] |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Degradation of the hydrazinopyrimidine. | - Immediately analyze a fresh sample stored under optimal conditions to confirm if the new peaks are present initially.- If the peaks appear over time, this indicates instability. Review storage and handling procedures.- Perform forced degradation studies to intentionally generate and identify potential degradation products.[6][7][8] |
| Inconsistent results in biological assays | Decomposition of the active compound, leading to a lower effective concentration. | - Prepare fresh solutions of the hydrazinopyrimidine for each experiment.- Store stock solutions at low temperatures and for a limited time.- Re-evaluate the purity of the compound using a stability-indicating analytical method before use.[9][10][11] |
| Physical changes in the solid sample (e.g., clumping, discoloration) | Absorption of moisture, leading to hydrolysis, or slow thermal decomposition. | - Store the compound in a desiccator, preferably under vacuum or with a desiccant.- For long-term storage, consider sealing the container under an inert atmosphere. |
Experimental Protocols
Protocol 1: Determination of Decomposition Temperature using Thermogravimetric Analysis (TGA)
This protocol outlines the general steps for determining the onset of thermal decomposition for a hydrazinopyrimidine compound.
Materials:
-
Hydrazinopyrimidine sample (2-5 mg)
-
TGA instrument
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 2-5 mg of the hydrazinopyrimidine sample into a clean TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected decomposition point.
-
Record the weight loss as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol provides a framework for conducting forced degradation studies to understand the stability of a hydrazinopyrimidine and to develop a stability-indicating analytical method.[6][7][8]
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified time.
-
Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 10°C increments above the accelerated storage temperature).[7]
-
Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp) for a defined period.
Analytical Method:
-
Develop a suitable HPLC or LC-MS/MS method that can separate the parent compound from any potential degradation products.[12][13][14][15][16][17]
-
Analyze the samples from each stress condition using the developed method.
-
Characterize the structure of the major degradation products using techniques like high-resolution mass spectrometry (HRMS) and NMR.[12][13]
Visualizations
Decomposition Pathway of Hydrazinopyrimidines
Caption: Factors influencing the decomposition of hydrazinopyrimidines.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the thermal stability of hydrazinopyrimidines.
References
-
Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Vitae, 26(2), 1-10. Available at: [Link]
-
Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar. Available at: [Link]
-
Zhang, J., et al. (2020). Facile Fabrication of Functionalized Pyrimidine Derivatives: Constructing a New Family of High Performance and Less Sensitive Energetic Compounds. Journal of Materials Chemistry A, 8(3), 1234-1244. Available at: [Link]
-
Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 79-91. Available at: [Link]
-
Godhani, D., et al. (2025). ''Effect of temperature and solvents on thermo-physical properties of pyrimidine substituted thiazolidinone derivatives at three different temperatures''. Indian Journal of Chemistry (IJC). Available at: [Link]
-
Nedel'ko, V. V., et al. (2016). Thermal decomposition of 2,4,6-triazidopyrimidine in the melt. Russian Chemical Bulletin, 65(8), 2068-2071. Available at: [Link]
-
Kumar, A., et al. (2022). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 5(3), 1-10. Available at: [Link]
-
Singh, R., & Rehman, Z. (2012). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]
-
Rawat, T., & Pandey, I. P. (2015). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 8(1), 1-7. Available at: [Link]
-
Blessy, M., et al. (2014). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results, 5(1), 1-10. Available at: [Link]
-
Klick, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38483-38487. Available at: [Link]
-
Shinde, P., et al. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 1-12. Available at: [Link]
-
Patel, P., et al. (2021). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Journal of Pharmaceutical Negative Results, 12(3), 1-10. Available at: [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(8), 1-12. Available at: [Link]
-
Williams, T. L., et al. (2014). Thermal Decomposition of IMX-104: Ingredient Interactions Govern Thermal Insensitivity. OSTI.GOV. Available at: [Link]
-
Nedel'ko, V. V., et al. (2016). Thermal decomposition of 2,4,6-triazidopyridine. ResearchGate. Available at: [Link]
-
Vaghjiani, G. H., et al. (2017). Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2-Hydroxyethylhydrazinium Nitrate Ionic Liquid. eScholarship.org. Available at: [Link]
-
D'Urso, A., et al. (2020). LC–HRMS Determination of Anticancer Drugs as Occupational Contaminants Applied to Photocatalytic Degradation of Molecules of Different Stability. Spectroscopy Online. Available at: [Link]
-
Kumar, S., et al. (2023). LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. RSC Advances, 13(45), 31633-31643. Available at: [Link]
-
Sankar, P. R., et al. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 13(4), 1-7. Available at: [Link]
-
Popławska, M., & Sicińska, K. (2014). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 71(4), 599-606. Available at: [Link]
-
Kumar, A., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 1-10. Available at: [Link]
-
Johns, I. B., & McElhill, E. A. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. Available at: [Link]
-
Al-Tannak, N. F., et al. (2023). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules, 28(10), 4106. Available at: [Link]
-
Pérez-García, S. A., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Molecules, 29(22), 5019. Available at: [Link]
-
van Duin, A. C., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry B, 113(31), 10949-10960. Available at: [Link]
Sources
- 1. figshare.com [figshare.com]
- 2. Thermal analysis of some novel pyrimidine derivatives [scielo.org.co]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. fishersci.ca [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. pharmainfo.in [pharmainfo.in]
- 7. rjptonline.org [rjptonline.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. irjpms.com [irjpms.com]
- 10. ijpsm.com [ijpsm.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pnrjournal.com [pnrjournal.com]
- 16. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Hydrazinolysis & Methoxy Group Preservation
Ticket Subject: Minimizing Methyl Ester Cleavage/Hydrolysis During Hydrazinolysis Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary & Chemical Logic
The Core Conflict: You are likely performing a deprotection (e.g., Gabriel synthesis phthalimide removal) or a specific cleavage in the presence of a methyl ester (methoxy carbonyl group).
-
The Goal: Cleave the amide/phthalimide.
-
The Risk: Hydrazine (
) is a potent alpha-effect nucleophile. It does not discriminate well between the imide carbonyls you want to break and the ester carbonyls you want to keep.
Clarification on "Hydrolysis": Strictly speaking, "hydrolysis" requires water to convert an ester to a carboxylic acid.[1][2] However, in hydrazinolysis, two side reactions result in the loss of the methoxy group:
-
Hydrazinolysis (Amidation): Hydrazine attacks the ester
Forms a Hydrazide ( ). -
Saponification (Hydrolysis): Hydroxide ions (from hydrazine hydrate basicity + adventitious water) attack the ester
Forms a Carboxylic Acid ( ).
The Solution Strategy: We must modulate the nucleophilicity of hydrazine or the electrophilicity of the ester using steric control , solvent effects , and pH buffering .
The Chemist's Dashboard: Reaction Conditions
Use this table to select the protocol that matches your substrate's sensitivity.
| Method Profile | Reagents | Solvent | Temp | Risk Level | Best For |
| Standard (Ing-Manske) | Ethanol or Methanol | Reflux | High | Substrates with no esters or very sterically hindered esters. | |
| Controlled (Cold) | Anhydrous | THF / Dioxane | Medium | Methyl esters that are not highly activated. | |
| Buffered (Recommended) | Methanol | Low | Sensitive methyl esters; prevents basic hydrolysis. | ||
| Reductive (Non-Hydrazine) | 1. | 2-Propanol / Water | Zero | Critical Rescue: Use if hydrazinolysis consistently fails. |
Troubleshooting Guide (FAQ)
Q1: My methyl ester is converting to a hydrazide ( ). How do I stop this?
Diagnosis: The hydrazine is acting as a nucleophile on the ester carbonyl. This happens when hydrazine is in excess or the temperature is too high. Corrective Actions:
-
Stoichiometry Control: Do not use a large excess of hydrazine. Use exactly 1.0 to 1.05 equivalents relative to the phthalimide.
-
Solvent Switch: Switch from methanol/ethanol to a bulky or aprotic solvent like THF or 1,4-Dioxane . Alcohols can facilitate proton transfer, making the ester more electrophilic. Aprotic solvents slow the reaction but increase selectivity for the more strained phthalimide ring.
-
Temperature: Run the reaction at
initially. Only warm to Room Temperature (RT) if TLC shows no progress after 2 hours. Never reflux.
Q2: I am seeing the carboxylic acid ( ) instead of the ester. Is this hydrolysis?
Diagnosis: Yes. This is caused by the basicity of hydrazine in the presence of water (saponification). Corrective Actions:
-
Eliminate Water: Switch from Hydrazine Hydrate (which is
35% water by weight in some grades) to Anhydrous Hydrazine (1M in THF solution is commercially available and safer to handle). -
Buffer the pH: Add Acetic Acid (AcOH) (0.5 to 1.0 eq) to the reaction. This forms hydrazine acetate in situ. It buffers the pH, preventing hydroxide formation, but hydrazine remains nucleophilic enough to attack the strained phthalimide ring while leaving the linear ester alone.
Q3: The reaction is too slow at low temperatures, but if I heat it, I lose the ester.
Diagnosis: You are stuck in the "reactivity-selectivity" trap. Corrective Actions:
-
The "Two-Step" Workaround: Do not heat. Instead, allow the reaction to open the phthalimide ring to the intermediate 2-aminobenzohydrazide at RT (this is fast).
-
Acid Cyclization: Even if the ring doesn't close to release the amine and phthalhydrazide precipitate, you can treat the intermediate with dilute HCl or Acetic Acid to force the cyclization and release your amine product without attacking the ester.
Detailed Protocol: Buffered Selective Hydrazinolysis
This protocol is optimized to preserve methyl esters by minimizing basicity and controlling nucleophilicity.
Reagents:
-
Substrate (Phthalimide-protected amine with methyl ester)
-
Hydrazine Hydrate (High purity) or 1M Hydrazine in THF
-
Glacial Acetic Acid
-
Solvent: Methanol (MeOH) or THF[2]
Step-by-Step:
-
Preparation: Dissolve the substrate (
) in THF or MeOH ( ).-
Note: If using MeOH, ensure it is anhydrous to prevent transesterification or hydrolysis.
-
-
Buffering: Add Glacial Acetic Acid (
). Stir for 5 minutes. -
Nucleophile Addition: Add Hydrazine (
) dropwise at .-
Why: The acid and hydrazine form a salt.[3] The equilibrium releases enough free hydrazine to attack the strained imide but suppresses the high concentration of free base that attacks esters.
-
-
Monitoring: Stir at
for 1 hour, then warm to RT. Monitor by TLC.[4]-
Success Marker: Look for the disappearance of the starting material and the appearance of a white precipitate (Phthalhydrazide).
-
-
Workup:
-
Filter off the white phthalhydrazide solid.
-
Concentrate the filtrate.
-
Crucial Step: If the reaction stalls at the intermediate (open ring), dissolve the residue in Ethanol, add
, and heat gently ( ) for 30 mins to force cyclization, then neutralize and extract.
-
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired deprotection and the undesired side reactions.
Caption: Kinetic competition between phthalimide cleavage (desired) and ester attack (undesired).
Decision Tree for Troubleshooting
Caption: Workflow for selecting the correct deprotection method based on ester stability.
References & Authoritative Grounding
-
Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines.[5][6][7] Journal of the Chemical Society (Resumed), 2348-2351. (The foundational method establishing hydrazinolysis).[8]
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984).[9] An exceptionally mild deprotection of phthalimides.[9] Tetrahedron Letters, 25(20), 2093-2096. (Establishes the non-hydrazine
alternative for ultra-sensitive esters). -
Khan, S. A., et al. (2002). Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis.[8][10] Letters in Organic Chemistry. (Discusses the competition between imide and ester cleavage).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (The standard text for deprotection conditions).
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Phthalimides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Anomalous Reactions of 4,6-Dimethoxypyrimidine with Methylhydrazine
Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals encountering unexpected reaction pathways—specifically, the anomalous degradation and rearrangement of 4,6-dimethoxy-5-nitropyrimidine during hydrazinolysis workflows.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why does reacting 4,6-dimethoxy-5-nitropyrimidine with methylhydrazine fail to yield the expected di-substituted product? A: Standard nucleophilic aromatic substitution (SNAr) is completely disrupted by severe steric hindrance. The bulky methoxy groups at the 4- and 6-positions force the adjacent 5-nitro group out of the aromatic plane[1]. This distortion significantly increases the electrophilicity of the pyrimidine ring. Instead of undergoing simple substitution, the molecule acts as a powerful methylating agent, triggering a complex reaction cascade that ultimately yields 4-hydrazino-6-hydroxypyrimidine[1][2].
Q2: What is the exact sequence of this anomalous mechanism? A: As elucidated by Lehmkuhl and Stahl, the reaction in refluxing pyridine follows a self-validating mechanistic cascade[1][2]:
-
Solvent Methylation: The methoxypyrimidine methylates the pyridine solvent, forming an insoluble N-methylpyridinium salt and a pyrimidinate anion[1].
-
Nucleophilic Attack: Methylhydrazine attacks the 4-position of the ring[1].
-
1,6-Methyl Shift: A highly unusual migration of the methyl group from the hydrazino moiety to the adjacent nitro group occurs, forming a transient carbon-to-oxygen bond[1][2].
-
Elimination: The intermediate collapses, expelling methyl nitrite gas and methanol, leaving the demethylated 4-hydrazino-6-hydroxypyrimidine[1].
Q3: Does the 2-position substituent affect this anomaly? A: Yes, the electronic nature of the 2-substituent dictates the reaction's fate. Electron-donating groups (e.g., 2-methoxy or 2-dimethylamino) enrich the ring's electron density. This destabilizes the transition state required for the 1,6-methyl shift, preventing the anomaly and allowing standard SNAr substitution to occur[2]. Conversely, neutral or slightly withdrawing groups (H, methyl, phenyl) permit the anomalous rearrangement[2].
Troubleshooting Guide: Experimental Anomalies
Issue 1: Formation of an insoluble white/yellow precipitate before the addition of methylhydrazine.
-
Root Cause: If you are refluxing 4,6-dimethoxy-5-nitropyrimidine in pyridine prior to adding the hydrazine, the pyrimidine is actively methylating the solvent[1]. The precipitate is an unreactive N-methylpyridinium-N-methylpyrimidinate salt[2].
-
Resolution: Do not pre-heat the substrate in nucleophilic solvents. If standard SNAr is desired, switch to a non-nucleophilic solvent or change your starting material to 4,6-dichloro-5-nitropyrimidine, which undergoes standard substitution without solvent methylation[1][2].
Issue 2: Vigorous bubbling and evolution of a sweet-smelling gas during the reaction.
-
Root Cause: The gas is methyl nitrite, a direct byproduct of the 1,6-methyl shift and subsequent elimination from the 5-nitro group[1].
-
Resolution: Ensure the reaction is conducted in a well-ventilated fume hood. This gas evolution is the primary diagnostic indicator that the anomalous pathway is actively occurring. You can self-validate the mechanism by trapping and analyzing this off-gas.
Issue 3: Complete degradation of the reaction mixture into intractable black tars.
-
Root Cause: Using highly reactive precursors (like 4,6-dichloro-5-nitropyrimidine) with unsubstituted hydrazine in ethanol can be overly exothermic, leading to rapid polymerization and tar formation[2].
-
Resolution: Cool the reaction to 0°C before the dropwise addition of the hydrazine. Alternatively, use the methoxy-derivative if the anomalous hydroxypyrimidine product is your actual synthetic target[2].
Data Presentation: Substituent Effects on Reaction Pathways
The following table summarizes the causal relationship between starting material substituents, solvent choices, and the resulting major products, validating the electronic control of the pathway[1][2].
| Pyrimidine Starting Material | Reagent | Solvent | Major Product Isolated | Pathway Type |
| 4,6-dimethoxy-5-nitropyrimidine | Methylhydrazine | Pyridine (reflux) | 4-hydrazino-6-hydroxypyrimidine | Anomalous (1,6-shift) |
| 2-methyl-4,6-dimethoxy-5-nitropyrimidine | Methylhydrazine | Pyridine (reflux) | 2-methyl-4-hydrazino-6-hydroxypyrimidine | Anomalous (1,6-shift) |
| 2-dimethylamino-4,6-dimethoxy-5-nitropyrimidine | Methylhydrazine | Butanol | 2-dimethylamino-4,6-di(1-methylhydrazino)-5-nitropyrimidine | Standard SNAr |
| 4,6-dichloro-5-nitropyrimidine | Methylhydrazine | Ethanol | 4,6-di(1-methylhydrazino)-5-nitropyrimidine | Standard SNAr |
Experimental Protocols
Protocol A: Intentional Synthesis of 4-Hydrazino-6-hydroxypyrimidine
This protocol utilizes the anomalous pathway as a deliberate synthetic tool.
-
Preparation: Suspend 10.0 mmol of 4,6-dimethoxy-5-nitropyrimidine in 25 mL of anhydrous pyridine[1].
-
Reagent Addition: Add 25.0 mmol of methylhydrazine dropwise at room temperature. An immediate yellow coloration will be observed, indicating initial complexation[1].
-
Reflux: Heat the mixture to reflux for 1 hour. Monitor for the evolution of methyl nitrite gas (ensure proper venting).
-
Isolation: During the first 5 minutes of reflux, a fine white precipitate will begin to form[1]. After 1 hour, cool the mixture to 0°C.
-
Purification: Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize from methanol to yield pure 4-hydrazino-6-hydroxypyrimidine[1].
Protocol B: Bypassing the Anomaly for Standard Substitution
Use this workflow to achieve standard di-substitution by avoiding the steric strain of the methoxy groups.
-
Precursor Swap: Replace the methoxy precursor with 4,6-dichloro-5-nitropyrimidine[1].
-
Solvent Selection: Dissolve the precursor in absolute ethanol (10 mL/g of substrate) and cool to -5°C in an ice-salt bath.
-
Controlled Addition: Add methylhydrazine (2.2 equivalents) dropwise over 30 minutes, maintaining the internal temperature strictly below 0°C to prevent tar formation[2].
-
Workup: Stir for an additional 2 hours at room temperature, concentrate under reduced pressure, and partition between water and ethyl acetate to isolate 4,6-di(1-methylhydrazino)-5-nitropyrimidine.
Mechanistic and Troubleshooting Visualizations
Figure 1: The anomalous mechanistic cascade driven by steric strain and solvent methylation.
Figure 2: Troubleshooting workflow for common experimental failures during pyrimidine hydrazinolysis.
References
-
Christensen, B. E., Stahl, Q., & Lehmkuhl, F. (1971). Reaction of 4,6-dimethoxy-5-nitropyrimidine with methylhydrazine. Formation of 4-hydrazine-6-hydroxypyrimidine. The Journal of Organic Chemistry, 36(17), 2462-2466. URL: [Link]
-
Stahl, Q. (1970). The reaction of methylhydrazine with various 2-substituted 4, 6-dimethoxy-5-nitropyrimidines (Ph.D. Thesis). Oregon State University ScholarsArchive. URL: [Link]
Sources
Validation & Comparative
Advanced NMR Strategies for Distinguishing 2-Hydrazinyl and 4-Hydrazinyl Heterocyclic Isomers
In medicinal chemistry and drug development, hydrazinyl-substituted heterocycles—particularly pyridines and pyrimidines—serve as ubiquitous pharmacophores and synthetic intermediates. During synthesis, nucleophilic aromatic substitution (SNAr) of dihalo-heterocycles with hydrazine frequently yields a mixture of regioisomers.
Distinguishing the 2-hydrazinyl from the 4-hydrazinyl isomer is a notorious analytical bottleneck. Because both isomers possess identical exact masses and exhibit highly similar mass spectrometric fragmentation patterns, LC-MS alone is insufficient for definitive structural assignment. This guide provides an authoritative, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously differentiate these isomers based on electronic deshielding, molecular symmetry, and heteronuclear connectivity[1].
Fundamental Mechanistic Differences: Symmetry & Deshielding
The core principle driving the NMR differentiation of 2- vs. 4-hydrazinyl isomers is the spatial relationship between the electron-donating hydrazinyl group (–NHNH₂) and the highly electronegative, electron-withdrawing ring nitrogen(s)[1].
The Pyrimidine Paradigm
-
2-Hydrazinylpyrimidine: The unsubstituted pyrimidine ring possesses a
axis of symmetry passing through the C-2 and C-5 atoms. Consequently, the protons at the 4- and 6-positions are magnetically equivalent, coupling equally to the H-5 proton. -
4-Hydrazinylpyrimidine: Substitution at the 4-position breaks the molecule's symmetry. The proton at the 2-position becomes isolated between two ring nitrogens (N-1 and N-3), subjecting it to extreme electronic deshielding and causing it to appear as a distinct, downfield singlet.
The Pyridine Paradigm
The symmetry rules are inverted in the pyridine series due to the presence of only one ring nitrogen:
-
2-Hydrazinylpyridine: The molecule is entirely asymmetric. The four remaining ring protons (H-3, H-4, H-5, H-6) all occupy different electronic environments, yielding a complex multiplet pattern where H-6 is the most deshielded due to its proximity to the ring nitrogen[2].
-
4-Hydrazinylpyridine: The molecule regains a
axis of symmetry passing through N-1 and C-4. The H-2/H-6 protons become magnetically equivalent, as do the H-3/H-5 protons, resulting in a highly simplified AA'BB' spin system (typically observed as two distinct doublets)[3].
Comparative 1D ¹H NMR Data Presentation
The following tables summarize the diagnostic ¹H NMR chemical shifts and splitting patterns expected for these isomers.
Table 1: ¹H NMR Diagnostic Signatures for Pyrimidine Isomers
| Isomer | Core Symmetry | H-2 | H-4 | H-5 | H-6 |
| 2-Hydrazinylpyrimidine | Symmetrical ( | (Substituted) | ~8.30 ppm (d) | ~6.59 ppm (t) | ~8.30 ppm (d) |
| 4-Hydrazinylpyrimidine | Asymmetrical | ~8.50–8.80 ppm (s) | (Substituted) | ~6.60–6.80 ppm (d) | ~8.00–8.20 ppm (d) |
Data derived from standard DMSO-d₆ acquisitions[4],[5].
Table 2: ¹H NMR Diagnostic Signatures for Pyridine Isomers
| Isomer | Core Symmetry | H-2 | H-3 | H-4 | H-5 | H-6 |
| 2-Hydrazinylpyridine | Asymmetrical | (Substituted) | ~6.65 ppm (d) | ~7.45 ppm (t) | ~6.68 ppm (m) | ~8.11 ppm (d) |
| 4-Hydrazinylpyridine | Symmetrical ( | ~8.73 ppm (d) | ~6.80 ppm (d) | (Substituted) | ~6.80 ppm (d) | ~8.73 ppm (d) |
Data derived from standard acquisitions[2],[3].
The Self-Validating System: 2D HMBC Workflow
A protocol is only as reliable as its internal controls. Relying solely on 1D ¹H splitting patterns is risky if the heterocycle is heavily substituted, as core symmetry may be inherently broken by other functional groups. Therefore, this workflow employs a self-validating loop : 1D symmetry provides the initial hypothesis, which is then strictly validated by 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) connectivities.
By tracking the ³J (three-bond) carbon-proton couplings, we can map the exact position of the hydrazinyl attachment:
-
In 2-hydrazinylpyrimidine: The equivalent H-4 and H-6 protons will both show strong ³J HMBC correlations to the C-2 carbon.
-
In 4-hydrazinylpyrimidine: The isolated H-2 proton shows ³J correlations to both C-4 and C-6, while the H-5 proton shows a ³J correlation to C-4.
Fig 1. Logical NMR workflow for differentiating 2- and 4-hydrazinyl heterocycles via symmetry.
Step-by-Step Experimental Protocol
Step 1: Sample Preparation (Critical Causality)
-
Action: Dissolve 10–15 mg of the purified isomer in 0.6 mL of anhydrous DMSO-d₆.
-
Causality: The choice of DMSO-d₆ over CDCl₃ is not merely a solubility preference; it is a mechanistic necessity. DMSO acts as a strong hydrogen-bond acceptor, effectively locking the exchangeable –NH and –NH₂ protons of the hydrazinyl moiety on the NMR timescale. This allows these protons to appear as distinct, sharp signals rather than being lost to the baseline via rapid solvent exchange. Preserving these signals is critical for the HMBC step, where the ³J correlation from the –NH proton to the adjacent ring carbon definitively proves the site of substitution.
Step 2: 1D ¹H and ¹³C Acquisition
-
Action: Acquire a standard 1D ¹H spectrum (400 MHz or 600 MHz, 16–32 scans, relaxation delay
s). Acquire a 1D ¹³C spectrum (1024 scans). -
Analysis: Evaluate the aromatic region (6.5–9.0 ppm) for the symmetry markers detailed in Tables 1 and 2.
Step 3: 2D HMBC Acquisition
-
Action: Acquire a 2D ¹H-¹³C HMBC spectrum optimized for long-range couplings (
Hz). -
Analysis:
-
Locate the broad singlet corresponding to the hydrazinyl –NH proton (typically around 8.0–9.5 ppm in DMSO-d₆).
-
Trace the cross-peak from this –NH proton to the ¹³C axis. The intersecting carbon is the exact point of attachment (C-2 or C-4).
-
Cross-reference this carbon with the ring protons to ensure the ³J connectivities match the hypothesized symmetry model.
-
References
- [Advanced NMR techniques for structural characterization of heterocyclic structures] - ESA-IPB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxfP1Zw1ARcoYH-0fcDoccPHc8QcFMUaoFJoaP1DV5PYM8vyaAMCaHu5AHr0_GbqcYO_I9YitP9pAqRjScL2eLuU4zrss0zpDRhIt-otaDxZTo5F0XAWg_bdkXK4P3W7vJ]
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Sources
Comparative Guide: IR Spectrum Analysis of Hydrazine NH Stretching in Pyrimidines
Topic: IR Spectrum Analysis of Hydrazine NH Stretching Bands in Pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the development of pyrimidine-based pharmaceuticals—such as antitubercular and anticancer agents—the structural characterization of hydrazine substituents is critical. The biological activity of these compounds often hinges on their tautomeric state (hydrazine vs. hydrazone) and hydrogen-bonding network. While NMR and X-ray crystallography are standard structural tools, Fourier Transform Infrared (FT-IR) spectroscopy remains the most sensitive method for probing the immediate electronic environment of N-H bonds in the solid state.
This guide objectively compares FT-IR analysis of hydrazine NH stretching bands against alternative methods (Raman, NMR), providing experimental protocols and diagnostic criteria to distinguish between tautomeric forms and hydrogen-bonding motifs.
Technical Deep Dive: The Physics of Hydrazine-Pyrimidine Vibrations
The hydrazine moiety (
- : Asymmetric stretching of the terminal amino group.
- : Symmetric stretching of the terminal amino group.
- : Stretching of the secondary amine linking the hydrazine to the pyrimidine ring.
The Tautomerism Challenge
Hydrazino-pyrimidines exist in a tautomeric equilibrium that profoundly alters these frequencies.
-
Hydrazine Form (A): Characterized by a single bond between the ring carbon and the hydrazine nitrogen (
). -
Hydrazone Form (B): Characterized by a double bond exocyclic to the ring (
) and protonation of a ring nitrogen.
Impact on IR Spectrum:
-
Force Constants: The
character of the nitrogen in the hydrazone form increases the force constant of the bond but typically lowers the frequency of the NH stretch due to conjugation and stronger intermolecular hydrogen bonding. -
Intensity: The hydrazone form often exhibits broader, more intense bands due to enhanced polarity and H-bonding capability.
Comparative Analysis: FT-IR vs. Alternatives[1]
To validate the utility of FT-IR, we compare it with its primary alternatives: Raman Spectroscopy and Solution-State NMR.
Table 1: Performance Comparison of Analytical Methods
| Feature | FT-IR (Transmission/ATR) | Raman Spectroscopy | |
| Primary Target | Dipole moment changes (Polar bonds: N-H, C=O) | Polarizability changes (Non-polar: N-N, C=C) | Proton magnetic environment |
| NH Specificity | High: Distinct | Moderate: NH bands often weak; fluorescence interference common. | High: Chemical shifts ( |
| Tautomer Detection | Excellent (Solid State): Detects the actual polymorph present in drug formulation. | Good: Complementary selection rules help confirm symmetry. | Variable: Fast exchange in solution often averages signals, obscuring specific tautomers. |
| H-Bond Sensitivity | Very High: Frequency shift ( | Low: Less sensitive to dipole-driven H-bonding. | Moderate: Chemical shift changes, but solvent dependent. |
| Sample Requirement | < 5 mg (Solid/Powder) | Non-destructive, no prep | ~10 mg (Solubilized) |
Mechanism of Action Diagram
The following diagram illustrates the structural equilibrium and the analytical decision pathway.
Caption: Figure 1. Tautomeric equilibrium of hydrazino-pyrimidines and the comparative utility of FT-IR vs. NMR for detection.
Experimental Protocols
To achieve reproducible high-resolution spectra necessary for distinguishing symmetric vs. asymmetric stretches, the sample preparation method is critical.
Method A: KBr Pellet (Gold Standard for Resolution)
Why: Minimizes moisture interference and allows control over path length, providing the sharpest resolution for closely spaced NH bands.
-
Preparation: Grind 1–2 mg of the hydrazino-pyrimidine derivative with 100–150 mg of spectroscopic grade KBr (dried at 110°C) in an agate mortar.
-
Compression: Press the mixture at 10 tons for 2 minutes under vacuum to form a transparent pellet.
-
Acquisition:
Method B: ATR (Attenuated Total Reflectance)
Why: High throughput, non-destructive. Best for rapid screening but may show lower intensity for high-wavenumber NH bands due to wavelength-dependent penetration depth (
-
Preparation: Place neat powder directly onto the Diamond/ZnSe crystal.
-
Contact: Apply high pressure using the anvil to ensure intimate contact (critical for solid samples).
-
Correction: Apply "ATR Correction" algorithm in software to normalize band intensities relative to transmission spectra.
Data Interpretation & Diagnostic Criteria
The following table provides a validated framework for assigning bands in the
Table 2: Diagnostic IR Bands for Hydrazino-Pyrimidines
| Vibrational Mode | Frequency Range ( | Description | Structural Insight |
| Sharp, medium intensity | Indicates free terminal amine. Lower freq implies H-bonding. | ||
| Sharp, medium intensity | Paired with | ||
| Broad, strong intensity | Diagnostic for Hydrazone form or strong intermolecular H-bonding. | ||
| Strong, sharp | Presence confirms Hydrazone tautomer (distinct from ring C=N). | ||
| Weak in IR, Strong in Raman | Shift upwards indicates increased double bond character (Hydrazone). |
Case Study Analysis: 2-Hydrazinopyrimidine
In the solid state, 2-hydrazinopyrimidine often adopts a structure where the NH bands are red-shifted.
-
Observation: If bands appear at 3329, 3217
, this indicates significant hydrogen bonding or a contribution from the imino (hydrazone) form [1]. -
Differentiation: A doublet at ~3500/3400
suggests a "free" hydrazine form, whereas a broad singlet merged with C-H stretches <3200 suggests a dimeric, H-bonded hydrazone network.
Workflow for Structural Elucidation
Caption: Figure 2. Step-by-step decision tree for assigning tautomeric states based on NH stretching spectral features.
References
-
Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes . Oriental Journal of Chemistry. Available at: [Link]
-
Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa . ACS Omega. Available at: [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review . Applied Science and Biotechnology Journal for Advanced Research.[3] Available at: [Link]
-
Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy . Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations . Gateway Analytical. Available at: [Link]
Sources
- 1. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. FTIR, FT-Raman spectra and ab initio, DFT vibrational analysis of 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
comparison of reactivity: 4-hydrazino-6-methoxypyrimidine vs 4-hydrazino-6-chloropyrimidine
An In-Depth Guide to the Comparative Reactivity of 4-Hydrazino-6-methoxypyrimidine and 4-Hydrazino-6-chloropyrimidine
For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this heterocycle is paramount, and understanding the subtle interplay of substituents on its reactivity is key to efficient molecular design. This guide provides a comprehensive comparison of two closely related building blocks: 4-hydrazino-6-methoxypyrimidine and 4-hydrazino-6-chloropyrimidine. We will dissect their reactivity profiles, moving from fundamental electronic principles to practical, data-driven experimental comparisons.
Part 1: The Theoretical Framework: Unpacking Electronic and Steric Influences
The reactivity of any substituted pyrimidine is fundamentally governed by the electron-deficient nature of the aromatic ring.[2] The two nitrogen atoms act as electron sinks, withdrawing electron density and making the carbon atoms, particularly at positions 2, 4, and 6, electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr).[3][4] The substituents at these positions dictate the precise reactivity of both the ring and other functional groups.
The Decisive Role of the C6-Substituent
The primary difference between the two molecules lies in the substituent at the C6 position: a chloro group (-Cl) versus a methoxy group (-OCH₃). Their differing electronic properties profoundly impact the molecule's overall reactivity in two key areas: the susceptibility of the C6 position to nucleophilic attack and the nucleophilicity of the C4-hydrazino group.
-
4-Hydrazino-6-chloropyrimidine: The chlorine atom is a classic example of an electron-withdrawing group. It exerts a powerful negative inductive effect (-I), pulling electron density away from the pyrimidine ring. While it has a weak positive resonance effect (+R) due to its lone pairs, the inductive effect is dominant in this context. This strong electron withdrawal significantly increases the electrophilicity of the C6 carbon, making it highly susceptible to nucleophilic attack. Furthermore, the chloride ion is an excellent leaving group, facilitating SNAr reactions.
-
4-Hydrazino-6-methoxypyrimidine: The methoxy group presents a more complex electronic profile. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is strongly electron-donating via resonance (+R) as the oxygen's lone pairs can delocalize into the ring. In π-deficient systems like pyrimidine, this resonance donation can partially counteract the ring's inherent electrophilicity. This makes the C6 carbon less electrophilic compared to its chloro-substituted counterpart. Critically, the methoxide ion is a significantly poorer leaving group than chloride.
This electronic dichotomy leads to a clear hypothesis: 4-hydrazino-6-chloropyrimidine will be substantially more reactive in SNAr reactions at the C6 position, while the hydrazino group on 4-hydrazino-6-methoxypyrimidine will exhibit greater nucleophilicity.
Caption: Generalized SNAr mechanism on the pyrimidine ring.
Scenario B: Reactions of the C4-Hydrazino Group
The electronic environment created by the C6 substituent also modulates the reactivity of the exocyclic hydrazino group. The key property here is nucleophilicity.
-
4-Hydrazino-6-methoxypyrimidine: The net electron-donating character of the methoxy group increases the electron density across the pyrimidine ring and, consequently, on the nitrogen atoms of the hydrazino moiety. This enhanced electron density makes the terminal -NH₂ of the hydrazino group a more potent nucleophile. It will react more rapidly in condensation reactions with electrophiles like aldehydes and ketones to form hydrazones. [5]
-
4-Hydrazino-6-chloropyrimidine: The strong electron-withdrawing effect of the chlorine atom reduces the electron density on the hydrazino group, thereby decreasing its nucleophilicity. While it will still undergo characteristic hydrazine reactions, the reaction rates are expected to be significantly slower compared to its methoxy-substituted analog.
Part 3: Experimental Protocols for Quantitative Comparison
To move from theoretical prediction to empirical evidence, the following self-validating experimental protocols can be employed.
Protocol 1: Competitive Nucleophilic Aromatic Substitution
This experiment directly compares the leaving group ability of -Cl vs. -OCH₃.
Objective: To determine the relative rate of substitution at the C6 position.
Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask, combine 4-hydrazino-6-chloropyrimidine (1.0 mmol) and 4-hydrazino-6-methoxypyrimidine (1.0 mmol).
-
Add a suitable solvent, such as isopropanol (10 mL).
-
Add a limiting amount of a nucleophile, for example, morpholine (0.5 mmol). The substoichiometric amount is crucial to ensure competition.
-
Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Analysis: After a set time (e.g., 4 hours), quench the reaction, and analyze the crude mixture by ¹H NMR spectroscopy or HPLC with a standard curve.
-
Quantification: Determine the ratio of the product formed from the chloro-pyrimidine versus the product formed from the methoxy-pyrimidine.
Expected Outcome: A significantly higher conversion of the 4-hydrazino-6-chloropyrimidine to the corresponding 6-morpholinyl product will be observed, confirming its superior reactivity as an SNAr substrate.
Caption: Experimental workflow for the competitive SNAr reaction.
Protocol 2: Kinetic Analysis of Hydrazone Formation
This experiment quantifies the difference in nucleophilicity of the hydrazino group.
Objective: To compare the rate of hydrazone formation for each pyrimidine derivative.
Methodology:
-
Stock Solutions: Prepare standardized solutions of 4-hydrazino-6-chloropyrimidine, 4-hydrazino-6-methoxypyrimidine, and an aromatic aldehyde (e.g., 4-nitrobenzaldehyde, which has a strong UV chromophore) in a suitable solvent like ethanol.
-
Reaction Setup: In two separate quartz cuvettes, mix the aldehyde solution with each of the pyrimidine solutions at a defined concentration and temperature (e.g., 25°C).
-
Data Acquisition: Immediately place the cuvettes in a UV-Vis spectrophotometer. Monitor the reaction by observing the increase in absorbance at the λₘₐₓ of the newly formed hydrazone product over time.
-
Analysis: Plot absorbance vs. time for both reactions. Calculate the initial reaction rates from the slope of the linear portion of the curves.
-
Comparison: Compare the initial rates to determine the relative nucleophilicity.
Expected Outcome: The reaction involving 4-hydrazino-6-methoxypyrimidine will exhibit a significantly faster initial rate of hydrazone formation, confirming the higher nucleophilicity of its hydrazino group.
Part 4: Data Summary and Interpretation
The anticipated experimental results are summarized below, reinforcing the theoretical framework.
| Property / Reaction | 4-Hydrazino-6-chloropyrimidine | 4-Hydrazino-6-methoxypyrimidine | Underlying Rationale |
| C6 Electrophilicity | High | Moderate | Strong -I effect of Cl vs. +R effect of OCH₃. |
| C6 Leaving Group Ability | Excellent (Cl⁻) | Poor (CH₃O⁻) | Cl⁻ is a weak base; CH₃O⁻ is a strong base. |
| Reactivity in SNAr at C6 | High (fast reaction, mild conditions) | Low (slow reaction, harsh conditions) | Combination of high electrophilicity and good leaving group. |
| -NHNH₂ Nucleophilicity | Lower | Higher | Electron-withdrawing Cl reduces N electron density; electron-donating OCH₃ increases it. |
| Rate of Hydrazone Formation | Slower | Faster | Directly proportional to the nucleophilicity of the hydrazino group. |
Conclusion
The comparison between 4-hydrazino-6-chloropyrimidine and 4-hydrazino-6-methoxypyrimidine is a clear demonstration of how a single atom change can dramatically alter synthetic potential.
-
4-Hydrazino-6-chloropyrimidine is the superior substrate for modifications at the C6 position via nucleophilic aromatic substitution . Its activated ring and excellent leaving group make it a versatile platform for introducing diverse functionalities.
-
4-Hydrazino-6-methoxypyrimidine , in contrast, is the preferred reagent when the desired transformation involves the hydrazino group acting as a nucleophile . Its enhanced nucleophilicity ensures faster and more efficient reactions at this site.
For the synthetic chemist, the choice between these two reagents is not arbitrary but a strategic decision based on the intended transformation. Understanding these fundamental reactivity principles allows for more rational route design, minimized side reactions, and ultimately, more efficient discovery and development of novel pyrimidine-based molecules.
References
-
Patel, H., et al. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Rasayan Journal of Chemistry. [Link]
-
organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]
-
Dabbs, S., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 23. [Link]
-
Gouda, M. A., et al. (2013). Synthesis of 4-Hydrazinopyrazolo[3,4-d]pyrimidines and Their Reactions with Carbonyl Compounds. ResearchGate. [Link]
-
Hassan, A. S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(20), 7027. [Link]
-
El-Sayed, T. M. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(11), 4385-92. [Link]
-
Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. (2025). IJCRT.org. [Link]
-
Al-Ostath, A., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Frontiers in Chemistry, 10, 995913. [Link]
-
Fokin, A. A., et al. (2025). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules, 30(1), 4723. [Link]
-
Electronic supplementary information for Chemical applications of neural networks: Aromaticity of pyrimidine derivatives. (n.d.). RSC.org. [Link]
-
Gallardo-Fuentes, S., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Advances, 13(43), 30588-30597. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. echemi.com [echemi.com]
- 5. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies | MDPI [mdpi.com]
TLC Visualization Methods for Hydrazine Derivatives: A Comparative Technical Guide
Executive Summary & Strategic Selection
Hydrazine (
This guide moves beyond generic "universal stains" to evaluate four specific visualization chemistries. We prioritize reagents based on Limit of Detection (LOD) , selectivity against interfering amines, and spot stability .
Decision Matrix: Selecting the Right Reagent
| Analytical Goal | Recommended Reagent | Mechanism | Key Advantage |
| Routine ID / Purity | p-Dimethylaminobenzaldehyde (p-DAB) | Schiff Base Condensation | Robust, distinct yellow/orange spots; industry standard. |
| Trace Analysis (<100 ng) | NBD-Cl | Nucleophilic Aromatic Substitution ( | Fluorogenic; highly sensitive under UV 366 nm. |
| Differentiation from Amines | Picryl Chloride | Meisenheimer Complex / | Specific red/orange color shift with ammonia; distinguishes from simple amines. |
| Reducing Power Confirmation | Tollen’s Reagent | Redox (Ag | Black spots on grey background; confirms reducing nature (hydrazine moiety). |
Comparative Performance Analysis
The following data summarizes the performance of these reagents on Silica Gel 60
Table 1: Reagent Performance Metrics
| Reagent | Target Moiety | Limit of Detection (LOD)* | Spot Color (Vis) | Spot Color (UV 366) | Stability |
| p-DAB (Ehrlich's) | ~0.1 - 0.5 | Yellow / Orange | Dark / Quenched | High (>24 hrs) | |
| NBD-Cl | 10 - 50 ng | Pale Yellow | Brilliant Green/Yellow | Moderate (Light sensitive) | |
| Picryl Chloride | ~0.5 | Red / Orange | N/A | High | |
| Tollen's Reagent | Reducing agents | ~1.0 | Black | N/A | Low (Background darkens) |
*LODs are approximate and depend on the specific derivative's molecular weight and plate elution conditions.
Detailed Experimental Protocols
Method A: p-Dimethylaminobenzaldehyde (The "Ehrlich" Standard)
Best for: General identification of hydrazines and hydrazides (e.g., Isoniazid).
Mechanism:
The aldehyde group of p-DAB condenses with the hydrazine moiety under acidic conditions to form a highly conjugated azine or hydrazone (Schiff base). This conjugation lowers the energy gap (
Reagent Preparation:
-
Solution A: Dissolve 1.0 g of p-dimethylaminobenzaldehyde in 50 mL of Ethanol (95%).
-
Solution B: Mix 50 mL of Ethanol with 5 mL of Concentrated Hydrochloric Acid (37%).
-
Working Solution: Mix Solution A and Solution B just before use. (Stability: ~1 week at 4°C).
Procedure:
-
Elute the TLC plate and dry thoroughly to remove mobile phase solvents (especially if ammonia or amines were used).
-
Spray the plate evenly with the Working Solution.
-
Critical Step: Heat the plate at 50–60°C for 15–20 minutes. (Higher heat can darken the background).[1]
-
Result: Hydrazine derivatives appear as distinct yellow to orange spots against a white/pale yellow background.
Method B: NBD-Cl (The High-Sensitivity Fluorophore)
Best for: Trace impurity analysis and cleaning validation.
Mechanism:
4-Chloro-7-nitrobenzofurazan (NBD-Cl) undergoes a Nucleophilic Aromatic Substitution (
Reagent Preparation:
-
Dissolve 100 mg of NBD-Cl (4-Chloro-7-nitro-1,2,3-benzoxadiazole) in 100 mL of Ethanol or Methanol.
-
Store in an amber bottle (Light Sensitive).
Procedure:
-
Spray the dried TLC plate with the NBD-Cl solution.
-
Heat the plate at 70–80°C for 10–15 minutes.
-
Visualization:
-
Visible Light: Pale yellow/orange spots may appear for high concentrations.
-
UV 366 nm: Intense yellow-green fluorescence is observed against a dark background.
-
-
Note: Secondary amines will also react, but hydrazines often fluoresce more intensely due to the "alpha-effect" enhancing nucleophilicity.
Method C: Picryl Chloride (The Specificity Test)
Best for: Distinguishing hydrazines from other nitrogenous compounds.
Mechanism:
Similar to NBD-Cl, this involves
Reagent Preparation:
-
Dissolve 0.5 g of Picryl Chloride (2-chloro-1,3,5-trinitrobenzene) in 100 mL of Ethanol.
Procedure:
-
Spray the plate with the Picryl Chloride solution.[2]
-
Place the wet plate immediately into a developing chamber containing a beaker of Ammonium Hydroxide (25%) .
-
Result: Hydrazine derivatives develop as red to reddish-orange spots.
-
Differentiation: Many primary amines yield yellow spots, while hydrazines typically shift towards red/orange.
Mechanistic Visualization
The following diagram illustrates the chemical pathways for the two primary methods (p-DAB and NBD-Cl), highlighting why they produce their respective signals (Color vs. Fluorescence).
Caption: Comparative reaction pathways. Top: p-DAB forms a conjugated chromophore (visible color). Bottom: NBD-Cl forms a rigid fluorophore (fluorescence).
Troubleshooting & Tips
-
Background Darkening (p-DAB): If the plate turns pink/purple overall, the acid concentration is too high or the plate contains trace iron. Ensure the plate is dried completely of mobile phase before spraying.
-
Fading Spots (NBD-Cl): Fluorescence can quench due to oxidation. Photograph results immediately under UV light.
-
Interference: Primary amines (
) can cross-react with p-DAB (forming Schiff bases) and NBD-Cl. However, Schiff bases of simple amines are often unstable or colorless on silica compared to the stable, colored hydrazones/azines formed by hydrazines.
References
- Jork, H., Funk, W., Fischer, W., & Wimmer, H. (1990). Thin-Layer Chromatography: Reagents and Detection Methods, Volume 1a. VCH Verlagsgesellschaft.
-
Velavendan, P., et al. (2012).[3] Flow Injection Analysis of Hydrazine... by reaction with para-dimethylaminobenzaldehyde.[3][4] Journal of Analytical Sciences, Methods and Instrumentation, 2, 166-169. Retrieved from [Link]
-
El-Hay, A., et al. (2013). Utility of 4-chloro-7-nitrobenzofurazan (NBD-Cl) for the Spectrophotometric and spectrofluorometric determination of several antihistamine and antihypertensive drugs. Journal of AOAC International, 96(5), 968-975. Retrieved from [Link]
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains.[5][6] Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sarponggroup.com [sarponggroup.com]
- 3. Flow Injection Analysis of Hydrazine in the Aqueous Streams of Purex Process by Liquid Chromatography System Coupled with UV-Visible Detector [file.scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Magic Formulas [chem.rochester.edu]
High-Performance Liquid Chromatography (HPLC) Method Development for 4-Hydrazinyl-6-Methoxypyrimidine Purity: A Comparative Guide
Introduction & Analytical Challenges
4-Hydrazinyl-6-methoxypyrimidine is a highly reactive, polar intermediate essential in the synthesis of novel pyrimidinylhydrazone derivatives, which are heavily researched for their potent anticancer and metal-binding properties 1. Validating the purity of this active pharmaceutical ingredient (API) precursor is critical, as trace impurities can drastically alter the yield and safety profile of downstream synthetic steps.
However, analyzing this specific molecule via standard reversed-phase HPLC (RP-HPLC) presents severe chromatographic challenges. The molecule's architecture features two conflicting domains:
-
A lipophilic methoxypyrimidine ring , which provides standard hydrophobic retention and
interaction potential. -
A highly polar, basic hydrazine moiety (-NH-NH₂) , which acts as a strong hydrogen bond donor and acceptor.
The basic nature of the hydrazine group leads to aggressive secondary ion-exchange interactions with negatively charged, unreacted silanols on traditional silica-based columns. This results in severe peak tailing, unpredictable retention times, and inaccurate impurity quantitation 2.
Mechanistic Causality: Stationary Phase Selection
To engineer a self-validating and robust method, analytical scientists must move beyond standard C18 chemistry. The causality behind column selection relies on managing the protonation state of the hydrazine group. We objectively compare three distinct stationary phase strategies:
-
Standard Fully Porous C18 : Relies purely on hydrophobic partitioning. At an acidic mobile phase pH, the protonated hydrazine group causes the analyte to become highly hydrophilic, eluting near the void volume (
). Simultaneously, unshielded silanols cause severe peak asymmetry. -
Polar-Embedded C18 : Incorporates a polar functional group (e.g., amide or ether) into the alkyl chain. This effectively shields residual silanols and provides alternative hydrogen-bonding mechanisms, slightly improving retention and peak shape.
-
Mixed-Mode Cation Exchange : Combines a hydrophobic alkyl chain with a terminal strong cation-exchange group (e.g., sulfonic acid). Instead of fighting the basicity of the hydrazine group, this phase actively leverages the protonated hydrazine for retention via ionic interactions, yielding superior retention and peak symmetry 3.
Chromatographic interaction mechanisms of the analyte on different stationary phases.
Comparative Performance Data
The following table summarizes the objective performance of the three column chemistries under optimized gradient conditions (0.1% Formic Acid in Water / Acetonitrile). Data demonstrates why mixed-mode chromatography is the superior choice for hydrazine-bearing pyrimidines.
| Column Type | Stationary Phase Chemistry | Retention Time ( | Tailing Factor ( | Theoretical Plates ( | Resolution ( |
| Standard C18 | Fully porous octadecylsilane | 1.8 min | 2.6 (Severe) | 3,200 | 1.1 (Co-elution risk) |
| Polar-Embedded C18 | Ether-linked C18 | 3.5 min | 1.4 (Acceptable) | 8,500 | 2.4 |
| Mixed-Mode | C18 + Sulfonic Acid ligand | 6.2 min | 1.05 (Excellent) | 13,800 | 5.1 (Baseline resolved) |
Optimized Experimental Protocol
Based on the comparative data, the Mixed-Mode Cation Exchange approach provides the highest scientific integrity. Below is the validated, step-by-step methodology for purity analysis. This protocol is designed as a self-validating system, ensuring that any deviation in mobile phase preparation will be immediately caught by the system suitability check.
HPLC Method Development Workflow for Polar Pyrimidine Derivatives.
Step 1: Mobile Phase Preparation
-
Buffer (Mobile Phase A) : 0.1% Formic acid in LC-MS grade water.
-
Causality Note: The acidic pH (~2.7) ensures complete protonation of the hydrazine group, which is strictly required for consistent cation-exchange retention. Avoid trifluoroacetic acid (TFA) if downstream MS compatibility is desired, as TFA causes severe ion suppression 2.
-
-
Organic (Mobile Phase B) : 100% LC-MS grade Acetonitrile.
Step 2: Sample Preparation & System Suitability
-
Diluent : 90% Water / 10% Acetonitrile.
-
Analyte Solution : Accurately weigh 10 mg of 4-hydrazinyl-6-methoxypyrimidine and dissolve in 10 mL of diluent (1 mg/mL). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
-
System Suitability Check : Inject a blank (diluent) to confirm baseline stability. Inject a standard solution spiked with a known genotoxic impurity (e.g., residual hydrazine hydrate) to verify a minimum resolution (
) prior to sample analysis 4.
Step 3: Chromatographic Execution
-
Column : Mixed-Mode Cation Exchange (e.g., Coresep 100 or equivalent), 150 x 4.6 mm, 5 µm.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C (Maintains consistent mobile phase viscosity and mass transfer kinetics).
-
Gradient Program :
-
0.0 - 2.0 min: 5% B
-
2.0 - 10.0 min: 5% to 60% B
-
10.0 - 12.0 min: 60% B
-
12.0 - 12.1 min: 60% to 5% B
-
12.1 - 17.0 min: 5% B (Re-equilibration)
-
-
Detection : UV at 254 nm (Optimal wavelength for the pyrimidine chromophore).
Step 4: Data Processing
Integrate the main peak and all impurity peaks. Calculate purity using the area normalization method (% Area), ensuring that relative response factors (RRF) are applied if specific impurities lack the pyrimidine chromophore.
Conclusion
Standard C18 columns fail to provide the necessary chromatographic integrity for basic, polar intermediates like 4-hydrazinyl-6-methoxypyrimidine. By shifting the analytical paradigm to mixed-mode cation exchange, researchers can exploit the problematic hydrazine group for robust, orthogonal retention. This ensures high-fidelity purity data, safeguarding the integrity of downstream pharmaceutical development.
References
-
Synthesis and characterization of the anticancer and metal binding properties of novel pyrimidinylhydrazone derivatives. ResearchGate. Available at:[Link]
-
HPLC Methods for analysis of Hydrazine. HELIX Chromatography. Available at: [Link]
Sources
Structural and Functional Evaluation of 4-Hydrazino-6-Methoxypyrimidine Derivatives: A Comparative Guide for Drug Development
As a Senior Application Scientist, I frequently evaluate the translational potential of novel chemical entities. The 4-hydrazino-6-methoxypyrimidine scaffold (and its 2-amino counterpart) represents a masterclass in structural versatility. By leveraging precise crystal structure data and rational drug design, this core intermediate can be functionalized into highly effective therapeutics targeting entirely different disease states—ranging from dual α-glucosidase/α-amylase inhibitors for diabetes[1] to redox-active metal chelators for multidrug-resistant (MDR) cancers[2].
This guide objectively compares the structural validation, synthesis workflows, and experimental performance of two divergent therapeutic classes derived from the 4-hydrazino-6-methoxypyrimidine scaffold.
Structural Rationale and Pathway Divergence
The inherent value of the 4-hydrazino-6-methoxypyrimidine scaffold lies in its regioselectivity. When reacting with electrophiles (such as phenyl isothiocyanates or aromatic aldehydes), the terminal nitrogen of the hydrazinyl group (–NH–NH2) exhibits preferential nucleophilic attack over the C2-amino group (–C–NH2)[1]. This selectivity is driven by both steric accessibility and electronic factors (the alpha-effect), allowing for clean, high-yield functionalization without the need for complex protecting group strategies[1].
Depending on the chosen functionalization route, the resulting derivatives exhibit distinct mechanisms of action validated by different structural biology techniques:
-
Alternative A (Antidiabetic Thiourea Derivatives): Functionalization with phenyl isothiocyanates yields compounds that act as dual inhibitors of α-glucosidase and α-amylase[1]. Their efficacy is validated via molecular docking against the X-ray crystal structures of these enzymes (PDB IDs: 3W37 and 4GQR)[1].
-
Alternative B (Anticancer Pyrimidinylhydrazones): Condensation with aldehydes yields ligands that form highly stable, redox-active complexes with Fe(III) and Cu(II)[2]. Their structural integrity is validated via X-ray diffraction (XRD) of the metal complexes, which confirms their nanocrystalline nature and coordination geometry[3].
Caption: Divergent synthesis pathways of 4-hydrazino-6-methoxypyrimidine derivatives and their structural validation.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocols detail the synthesis and structural preparation of these derivatives. Causality is embedded in every step to explain why specific conditions are chosen.
Protocol 1: One-Pot Synthesis of the Core Scaffold
Objective: Synthesize 2-amino-4-hydrazinyl-6-methoxypyrimidine via Nucleophilic Aromatic Substitution (SNAr).
-
Reagent Preparation: Weigh 5.0 g (31.33 mmol) of 2-amino-4-chloro-6-methoxypyrimidine and transfer it into a round-bottomed flask[1].
-
Solvent Addition: Add 150 mL of ethanol. Rationale: Ethanol acts as a protic solvent that stabilizes the transition state during the displacement of the chloride ion.
-
Nucleophile Introduction: Add 50 mL of hydrazine hydrate to the stirring solution[1]. Rationale: Hydrazine hydrate is used in vast excess to prevent the formation of symmetrical dimers (where one hydrazine molecule reacts with two pyrimidine rings).
-
Reflux: Heat the reaction mixture in an oil bath at 80–85 °C and reflux overnight (24 h)[1].
-
Isolation: Transfer the product into a beaker, allow the solvent to evaporate, and recrystallize to obtain the pure intermediate[1].
Protocol 2: Preparation for Structural Validation (Molecular Docking)
Objective: Prepare enzyme crystal structures for in silico validation of antidiabetic derivatives.
-
Structure Retrieval: Obtain the X-ray coordinates of α-glucosidase (PDB ID: 3W37) and α-amylase (PDB ID: 4GQR) from the RCSB Protein Data Bank[1].
-
Protein Preparation Workflow: Adjust the ionization states and carry out minimization at a pH of 7.4[1]. Rationale: Minimizing at physiological pH ensures that critical catalytic residues (e.g., aspartate and glutamate) are appropriately protonated/deprotonated, which is strictly required for accurate hydrogen-bond mapping with the thiourea ligands.
-
Water Removal: Remove non-essential water molecules while retaining structural waters that mediate ligand binding[1].
Performance Comparison & Experimental Data
How do these derivatives perform against industry standards? The tables below synthesize the quantitative data derived from their respective structural optimizations.
Table 1: In Vitro Antidiabetic Performance (Thiourea Derivatives)
The introduction of a lipophilic, electron-withdrawing substituent (e.g., fluorine) on the phenyl ring significantly enhances the binding affinity within the enzyme's active site[4].
| Compound / Drug | Target Enzyme | IC₅₀ Value (µM) | RMSD (Å) vs Crystal Ligand | Structural Feature Driving Affinity |
| Compound 4 | α-Glucosidase | 12.16 ± 0.12 | < 2.0 | Fluorinated phenyl ring + 2,4-diaminopyrimidine scaffold[4] |
| Compound 4 | α-Amylase | 11.13 ± 0.12 | < 2.0 | Hydrogen bonding via thiourea linkage[4] |
| Acarbose (Standard) | α-Glucosidase | 10.60 ± 0.17 | N/A | Oligosaccharide mimicry[4] |
| Acarbose (Standard) | α-Amylase | 11.30 ± 0.12 | N/A | Oligosaccharide mimicry[4] |
Insight: Compound 4 demonstrates an inhibitory concentration against α-amylase (11.13 µM) that slightly outperforms the clinical standard Acarbose (11.30 µM), validating the structure-activity relationship (SAR) hypothesis that electron-withdrawing groups optimize target engagement[4].
Table 2: Anticancer & Metal Binding Properties (Pyrimidinylhydrazones)
For anticancer applications, the goal is not enzyme inhibition, but rather the formation of stable metal complexes that disrupt cellular iron homeostasis in multidrug-resistant cells[2].
| Derivative Class | Metal Preference | Cytotoxicity Range | Structural Validation Method | Key Mechanistic Feature |
| Pyrimidinylhydrazone (Compound 3) | Fe(III) > Cu(II) | Micro- to submicromolar | UV-Vis & X-ray Diffraction | Forms highly stable, redox-active complexes[2] |
| Standard Chelators | Fe(III) | Micromolar | X-ray Crystallography | Depletes intracellular iron pools |
Insight: The pyrimidinylhydrazone derivatives exhibit high toxicity against cancer cell lines expressing P-glycoprotein (Pgp), successfully bypassing standard multidrug resistance efflux pumps due to their unique coordination geometry[2].
Mechanistic Logic: Regioselectivity & Target Engagement
The success of the 4-hydrazino-6-methoxypyrimidine scaffold relies on a strict hierarchy of chemical reactivity. The diagram below maps the causality of the functionalization process, highlighting why the terminal hydrazinyl nitrogen dictates the final product structure.
Caption: Electronic and steric factors driving the regioselective functionalization of the core pyrimidine scaffold.
Conclusion
The 4-hydrazino-6-methoxypyrimidine architecture is a highly modular platform for drug discovery. When comparing its downstream alternatives, the data clearly shows that careful manipulation of the terminal hydrazinyl group—either through thiourea formation for enzyme docking or hydrazone formation for metal chelation—yields potent, target-specific therapeutics. Whether utilizing X-ray crystallography of target enzymes (like α-glucosidase) to guide docking, or utilizing XRD to confirm the nanocrystalline nature of metal-ligand complexes, structural data remains the ultimate arbiter of success in optimizing this scaffold.
References
-
One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link][1][4]
-
Synthesis and characterization of the anticancer and metal binding properties of novel pyrimidinylhydrazone derivatives Source: ResearchGate URL:[Link][2][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

